3-isopropenylpimeloyl-CoA
Description
Properties
Molecular Formula |
C31H50N7O19P3S |
|---|---|
Molecular Weight |
949.8 g/mol |
IUPAC Name |
5-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-6-methylhept-6-enoic acid |
InChI |
InChI=1S/C31H50N7O19P3S/c1-17(2)18(6-5-7-21(40)41)12-22(42)61-11-10-33-20(39)8-9-34-29(45)26(44)31(3,4)14-54-60(51,52)57-59(49,50)53-13-19-25(56-58(46,47)48)24(43)30(55-19)38-16-37-23-27(32)35-15-36-28(23)38/h15-16,18-19,24-26,30,43-44H,1,5-14H2,2-4H3,(H,33,39)(H,34,45)(H,40,41)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/t18?,19-,24-,25-,26+,30-/m1/s1 |
InChI Key |
IUBHAICAISWSAN-IHEBCORQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isopropenylpimeloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of 3-isopropenylpimeloyl-CoA, a complex acyl-coenzyme A molecule. The information is curated for professionals engaged in biochemical research and drug development.
Chemical Structure and Properties
This compound is an acyl-CoA derivative formed from the formal condensation of the thiol group of coenzyme A with the carboxyl group of 3-isopropenylpimelic acid[1]. Its structure is characterized by a seven-carbon pimeloyl backbone, substituted with an isopropenyl group at the third carbon position, and linked to a coenzyme A moiety via a thioester bond.
Structural Diagram
The following diagram illustrates the key functional components of the this compound molecule, highlighting the Coenzyme A, the pimeloyl linker, and the isopropenyl group.
Caption: Simplified structure of this compound.
Quantitative Data
The following table summarizes the key quantitative properties of this compound as identified from public chemical databases.
| Property | Value | Source |
| Molecular Formula | C31H50N7O19P3S | [1][2] |
| Molecular Weight | 949.8 g/mol | [1] |
| Monoisotopic Mass | 949.20953 Da | [2] |
| IUPAC Name | 5-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-6-methylhept-6-enoic acid | [1] |
| Synonyms | 3-Isopropenylpimelyl-coenzyme A, 3-isopropenylpimeloyl-coenzyme A | [1][3] |
| ChEBI ID | CHEBI:37439 | [1] |
Synthesis and Metabolism
Information regarding the specific metabolic pathways involving this compound is also limited. While it is structurally related to intermediates in fatty acid and polyketide metabolism, its precise biological role, the enzymes responsible for its synthesis and degradation, and its involvement in signaling pathways have not been well-characterized in the available scientific literature. It is known to be an acyl-CoA, a class of molecules central to many metabolic processes[3][5]. Further research is required to elucidate the specific biological context of this compound.
Experimental Protocols
Due to the limited information on the synthesis and metabolic role of this compound, no specific, validated experimental protocols for its study are available in the provided search results. Researchers interested in this molecule may need to adapt general protocols for the analysis of other acyl-CoA thioesters.
Logical Relationships and Workflows
Given the absence of defined metabolic or signaling pathways for this compound, a diagrammatic representation of its logical relationships or experimental workflows cannot be constructed at this time. The fundamental known relationship is its formation from 3-isopropenylpimelic acid and Coenzyme A.
Caption: Hypothetical enzymatic synthesis of this compound.
References
The Enigmatic Molecule: Deconstructing the Discovery and Origin of 3-Isopropenylpimeloyl-CoA
A comprehensive review of the scientific literature reveals no documented discovery or established biosynthetic pathway for 3-isopropenylpimeloyl-CoA. This molecule, while structurally defined in chemical databases, remains a hypothetical or synthetically derived compound within the context of known biological systems. Its core structure, the pimeloyl moiety, is a well-characterized intermediate in the vital biosynthesis of biotin (B1667282) (Vitamin B7). This technical guide, therefore, provides an in-depth exploration of the established origins of pimeloyl-CoA and presents a theoretical framework for the potential enzymatic formation of the isopropenyl group, offering valuable insights for researchers, scientists, and drug development professionals.
The absence of this compound in the known metabolic landscape suggests it may be a novel, yet-to-be-discovered metabolite, a synthetic analog for research purposes, or a theoretical intermediate in a non-canonical metabolic route. For drug development professionals, understanding the established pathways of its structural precursor, pimeloyl-CoA, can offer targets for antimicrobial drug design, as the biotin synthesis pathway is essential for many pathogens but absent in humans.
The Foundation: Discovery and Origin of the Pimeloyl Moiety
The seven-carbon dicarboxylic acid, pimelic acid, activated as either pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP), is the cornerstone for the construction of the biotin molecule. The biosynthesis of this pimeloyl moiety is not universally conserved and exhibits significant diversity across different organisms, primarily bacteria.
The Fatty Acid Synthesis (FAS) Hijacking Pathway in Escherichia coli
In the model organism Escherichia coli, the synthesis of the pimeloyl moiety is ingeniously accomplished by coopting the machinery of fatty acid biosynthesis. This pathway involves two key enzymes encoded by the bioC and bioH genes.
-
Initiation by BioC: The process begins with the methylation of the free carboxyl group of a malonyl-thioester (likely malonyl-ACP) by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC. This methylation is crucial as it "disguises" the hydrophilic carboxyl group, allowing the modified substrate to enter the hydrophobic environment of the fatty acid synthesis pathway.
-
Elongation via FAS II: The resulting malonyl-ACP methyl ester serves as a primer for two rounds of fatty acid elongation, utilizing the standard enzymes of the FAS II system (Fab proteins). This cycle of condensation, reduction, and dehydration extends the carbon chain to a seven-carbon pimeloyl-ACP methyl ester.
-
Final Hydrolysis by BioH: The final step involves the hydrolysis of the methyl ester group by the esterase BioH, yielding pimeloyl-ACP and methanol. Pimeloyl-ACP then enters the conserved downstream pathway for biotin ring assembly.
The Oxidative Cleavage Pathway in Bacillus subtilis
Bacillus subtilis employs a distinct strategy for pimeloyl-ACP synthesis, relying on the oxidative cleavage of a long-chain acyl-ACP, a component of its own fatty acid synthesis pathway. This reaction is catalyzed by the cytochrome P450 enzyme BioI. This pathway highlights an alternative evolutionary solution to the generation of the essential biotin precursor.
Pimeloyl-CoA Synthetase Pathway
In some bacteria, free pimelic acid can be sourced from the environment or other metabolic routes. This free pimelate (B1236862) is then activated to pimeloyl-CoA by the action of pimeloyl-CoA synthetase (BioW), an ATP-dependent ligase. This pathway is particularly important in organisms that can utilize exogenous pimelate.
Hypothetical Origin of the Isopropenyl Group
The defining feature of this compound is the isopropenyl group at the C-3 position of the pimeloyl backbone. While there is no direct evidence for its formation, we can postulate a plausible biosynthetic logic based on known enzymatic reactions. The introduction of this branched, unsaturated group likely involves a deviation from the canonical pimeloyl-CoA synthesis pathway.
A potential route could involve intermediates from isoprenoid or branched-chain amino acid metabolism. One speculative pathway could involve the condensation of a five-carbon isoprenoid precursor, such as dimethylallyl pyrophosphate (DMAPP), or a metabolite derived from the degradation of branched-chain amino acids like leucine, with a dicarboxylic acid precursor.
Another hypothetical mechanism could involve the modification of an existing pimeloyl-CoA or a related intermediate. This could potentially be catalyzed by a radical S-adenosylmethionine (SAM) enzyme, a class of enzymes known to catalyze complex and unusual reactions, including the introduction of alkyl groups.
Quantitative Data on Pimeloyl-CoA Biosynthesis
While no quantitative data exists for this compound, extensive research on the biotin biosynthetic pathway provides kinetic parameters for key enzymes involved in pimeloyl-CoA and pimeloyl-ACP synthesis. These data are crucial for metabolic engineering efforts and for understanding the efficiency of the pathway.
| Enzyme | Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference |
| BioC | Escherichia coli | S-adenosylmethionine | 25 | 0.003 | In vitro reconstitution data |
| Malonyl-ACP | N/D | N/D | |||
| BioW (Pimeloyl-CoA Synthetase) | Bacillus subtilis | Pimelic acid | 10 | 1.5 | Biochemical assays |
| ATP | 200 | ||||
| Coenzyme A | 500 | ||||
| Benzoate-CoA Ligase | Rhodopseudomonas palustris | Benzoate | 0.6 - 2 | 0.42 | Purification and characterization studies |
| ATP | 2 - 3 | ||||
| Coenzyme A | 90 - 120 |
Note: N/D indicates that the data was not determined in the cited studies. The data for Benzoate-CoA Ligase is included to provide context on acyl-CoA synthetase kinetics in a metabolically versatile bacterium.
Experimental Protocols
Detailed experimental protocols are fundamental for the study of metabolic pathways. Below are summarized methodologies for key experiments related to the synthesis of the pimeloyl moiety.
In Vitro Reconstitution of Pimeloyl-ACP Synthesis (E. coli Pathway)
This protocol allows for the synthesis of pimeloyl-ACP from basic precursors in a controlled environment.
-
Reaction Mixture Preparation: A typical reaction mixture (50 µL) contains 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 100 µM malonyl-CoA, 200 µM S-adenosylmethionine, 10 µM ACP, 2 µM BioC, 1 µM of each purified FASII enzyme (FabD, FabH, FabG, FabZ, FabI), and 1 mM NADPH.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzymes and incubated at 37°C for 1-2 hours.
-
Quenching and Extraction: The reaction is stopped by the addition of 10% trichloroacetic acid. The precipitated protein is removed by centrifugation, and the supernatant containing the acyl-ACP products is collected.
-
Analysis: The products are analyzed by conformationally sensitive urea-polyacrylamide gel electrophoresis (urea-PAGE) followed by Coomassie blue staining or autoradiography if radiolabeled precursors are used.
Assay for Pimeloyl-CoA Synthetase (BioW) Activity
This assay measures the formation of pimeloyl-CoA from pimelic acid.
-
Reaction Setup: The reaction mixture (100 µL) contains 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM Coenzyme A, 1 mM pimelic acid, and a purified preparation of BioW enzyme.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
Detection of Product: The formation of pimeloyl-CoA can be monitored continuously by coupling the release of pyrophosphate to a colorimetric assay or discontinuously by stopping the reaction and analyzing the formation of pimeloyl-CoA by reverse-phase high-performance liquid chromatography (RP-HPLC).
Identification of Novel Acyl-CoA Esters by Mass Spectrometry
This general protocol is essential for the discovery of new metabolites like the hypothetical this compound.
-
Sample Preparation: Biological samples (e.g., bacterial cell lysates) are quenched rapidly to halt metabolic activity. Acyl-CoAs are then extracted using a solvent system such as acetonitrile/methanol/water.
-
Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC), typically with a C18 reverse-phase column. A gradient of mobile phases is used to elute the compounds based on their polarity.
-
Mass Spectrometry Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both full scan mode to determine the accurate mass of the parent ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns.
-
Data Analysis: The accurate mass and fragmentation pattern of unknown peaks are compared against databases (e.g., METLIN, PubChem) and theoretical fragmentation patterns to identify the structure of the novel acyl-CoA ester.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the established biosynthetic pathways for the pimeloyl moiety and a hypothetical pathway for the formation of this compound.
Figure 1. Biosynthesis of Pimeloyl-ACP in E. coli.
Figure 2. Biosynthesis of Pimeloyl-ACP in B. subtilis.
Figure 3. Hypothetical pathway for this compound.
3-Isopropenylpimeloyl-CoA: An Uncharted Intermediate in Microbial Metabolism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current scientific understanding of 3-isopropenylpimeloyl-CoA and its potential role as a metabolic intermediate. Extensive investigation of established metabolic databases and the broader scientific literature reveals that This compound is not a recognized metabolic intermediate in any known biochemical pathway. Despite its absence from the established metabolic landscape, its chemical structure suggests a plausible, albeit hypothetical, role in the microbial degradation of specific monoterpenes. This document provides a comprehensive overview of the current knowledge gap and presents a scientifically grounded, hypothetical pathway for the formation of this compound from the monoterpene terpinolene (B10128). Furthermore, this guide outlines the experimental frameworks and data required to validate this hypothesis, offering a roadmap for future research in this area.
Introduction: The Enigma of this compound
Metabolic pathways are intricate networks of biochemical reactions essential for life. The intermediates within these pathways are critical for understanding cellular function, disease pathogenesis, and for identifying novel drug targets. This compound is an acyl-CoA derivative of 3-isopropenylpimelic acid. While its chemical properties can be inferred from its structure, its biological significance remains unelucidated. A thorough search of prominent metabolic databases, including the Kyoto Encyclopedia of Genes and Genomes (KEGG) and MetaCyc, yields no entries for this molecule, nor is it mentioned in the extensive body of literature on microbial or mammalian metabolism.
The structure of this compound, featuring a seven-carbon pimeloyl backbone with an isopropenyl group, strongly suggests a potential origin from the catabolism of isoprenoids, specifically monoterpenes (C10) or their derivatives. The isopropenyl group is a common feature in many cyclic monoterpenes.
Hypothetical Metabolic Pathway: The Terpinolene Degradation Cascade
Based on established principles of microbial degradation of cyclic monoterpenes, a plausible hypothetical pathway for the formation of this compound from terpinolene is proposed. Terpinolene is a monoterpene with a carbon skeleton that could conceivably be catabolized to yield the target molecule.
The proposed anaerobic degradation pathway involves a series of enzymatic reactions, including hydration, oxidation, CoA ligation, and ring cleavage, analogous to those observed in the metabolism of other terpenes.
The Untrodden Path: A Speculative Biosynthetic Route to 3-Isopropenylpimeloyl-CoA
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isopropenylpimeloyl-CoA is a structurally intriguing acyl-coenzyme A derivative whose biosynthetic origins remain unelucidated. As a potential precursor to novel polyketides or other secondary metabolites with pharmaceutical relevance, understanding its formation is of significant interest. This technical guide presents a speculative yet mechanistically plausible biosynthetic pathway for this compound, drawing upon established principles of fatty acid and polyketide biosynthesis. Two primary hypotheses are explored: the modification of a pre-existing pimeloyl-CoA backbone and the de novo synthesis via a specialized polyketide synthase (PKS) assembly line. This document provides a theoretical framework, detailed hypothetical enzymatic steps, and relevant experimental protocols to guide future research in uncovering this novel metabolic route.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in a vast array of metabolic pathways, serving as activated donors for the biosynthesis of fatty acids, polyketides, and other natural products. The structural diversity of acyl-CoAs directly contributes to the chemical complexity of these downstream metabolites. While the biosynthesis of common acyl-CoAs such as acetyl-CoA and malonyl-CoA is well-understood, the pathways leading to more unusual, substituted acyl-CoAs often remain enigmatic. This compound, an acyl-CoA with a seven-carbon dicarboxylic backbone featuring an isopropenyl group at the C-3 position, represents one such biosynthetic puzzle. Its structure suggests a potential role as a building block in the synthesis of complex natural products with unique biological activities. This guide speculates on its formation to provide a foundation for experimental validation.
Speculative Biosynthetic Pathways
Given the absence of a characterized pathway for this compound, we propose two plausible biosynthetic routes based on analogous known pathways.
Pathway 1: Post-Modification of Pimeloyl-CoA
This hypothesis posits that the well-established pimeloyl-CoA biosynthetic pathway provides the initial backbone, which is subsequently modified to introduce the isopropenyl group. Pimeloyl-CoA is a known precursor in biotin (B1667282) synthesis and is typically formed via a modified fatty acid synthesis pathway.
The key speculative steps in this pathway would be:
-
Hydroxylation: A hydroxyl group is introduced at the C-3 position of pimeloyl-CoA by a specific hydroxylase, likely a cytochrome P450 monooxygenase or a related enzyme, to form 3-hydroxypimeloyl-CoA.
-
Methylation: A methyltransferase would then add a methyl group to the C-3 hydroxyl, forming a tertiary alcohol.
-
Dehydration: Finally, a dehydratase would catalyze the elimination of water to form the isopropenyl double bond.
Figure 1: Speculative post-modification pathway of pimeloyl-CoA.
Pathway 2: De Novo Synthesis by a Type I Polyketide Synthase
This alternative hypothesis proposes that this compound is synthesized de novo by a modular Type I Polyketide Synthase (PKS). PKSs are enzymatic assembly lines that build complex carbon chains from simple acyl-CoA precursors. This pathway would require a specific combination of PKS domains.
The proposed PKS module would consist of:
-
Loading Module: An acyltransferase (AT) loads a starter unit, likely malonyl-CoA or a derivative.
-
Module 1:
-
Acyltransferase (AT): Incorporates a standard extender unit, malonyl-CoA.
-
Ketosynthase (KS): Catalyzes the Claisen condensation.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.
-
-
Module 2:
-
Acyltransferase (AT): Incorporates a branched-chain extender unit, such as isobutyryl-CoA or a related precursor, which would ultimately form the isopropenyl group.
-
Ketosynthase (KS): Catalyzes the second condensation.
-
Ketoreductase (KR) and Dehydratase (DH): A specialized set of KR and DH domains would act on the intermediate to generate the isopropenyl moiety. This could involve a dehydration reaction of a tertiary alcohol formed after the incorporation of the branched-chain extender.
-
-
Thioesterase (TE): A thioesterase domain would then release the final product as 3-isopropenylpimelic acid, which would subsequently be activated to its CoA ester by an acyl-CoA synthetase.
Figure 2: Speculative de novo synthesis via a Type I PKS.
Quantitative Data from Analogous Pathways
Direct quantitative data for the speculative biosynthesis of this compound is not available. However, data from well-characterized, related enzymes provide a baseline for what might be expected.
| Enzyme Class | Example Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Acyl-CoA Synthetase | Bacillus subtilis BioW | Pimelic acid | 15 ± 2 | 1.2 ± 0.1 | Fuzery et al., 2011 |
| Ketoreductase (PKS) | DEBS Module 2 KR | (2R,3S)-2-methyl-3-hydroxypentanoyl-ACP | ~20 | ~10 | Caffrey, 2003 |
| Dehydratase (PKS) | DEBS Module 2 DH | (2R,3S)-2-methyl-3-hydroxypentanoyl-ACP | N/A | >100 | Cane et al., 1997 |
| Fatty Acid Desaturase | Saccharomyces cerevisiae Ole1p | Stearoyl-CoA | ~5 | ~0.5 | Stukey et al., 1990 |
Table 1: Representative Kinetic Data for Enzymes in Related Biosynthetic Pathways.
Experimental Protocols for Pathway Elucidation
The following protocols are adapted from established methodologies and can be applied to investigate the speculative pathways for this compound biosynthesis.
Identification and Characterization of Candidate Genes
-
Bioinformatic Analysis:
-
Search genomic databases of organisms known to produce metabolites with unusual branched structures for gene clusters containing PKSs with atypical domain arrangements or putative modifying enzymes (hydroxylases, methyltransferases, dehydratases) adjacent to fatty acid or PKS genes.
-
Look for homologs of known pimeloyl-CoA biosynthesis genes (bioW, bioI) in proximity to genes encoding potential modifying enzymes.
-
-
Gene Knockout and Heterologous Expression:
-
Generate targeted gene knockouts of candidate enzymes in the native producer. Analyze the metabolome of the mutant strain for the disappearance of this compound or related downstream products using LC-MS/MS.
-
Heterologously express the candidate gene cluster in a model host such as E. coli or Saccharomyces cerevisiae and analyze for the production of this compound.
-
In Vitro Enzymatic Assays
-
Cloning, Expression, and Purification of Candidate Enzymes:
-
Clone the open reading frames of candidate enzymes into an appropriate expression vector (e.g., pET series for E. coli).
-
Express the proteins with an affinity tag (e.g., His6-tag) in a suitable E. coli strain (e.g., BL21(DE3)).
-
Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography for higher purity.
-
-
Acyl-CoA Synthetase Assay:
-
Principle: The activity of a putative acyl-CoA synthetase that activates 3-isopropenylpimelic acid can be measured by monitoring the consumption of ATP or the formation of AMP and pyrophosphate.
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 0.5 mM Coenzyme A, 1 mM 3-isopropenylpimelic acid (synthesized chemically), and purified enzyme.
-
Detection: Monitor the decrease in ATP concentration using a coupled enzymatic assay (e.g., with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, measuring the decrease in NADH absorbance at 340 nm) or by direct measurement of AMP/ADP/ATP ratios using HPLC.
-
-
PKS Domain Activity Assays:
-
Principle: The activity of individual PKS domains can be assayed using synthetic substrate mimics, often as N-acetylcysteamine (SNAC) thioesters.
-
Ketoreductase (KR) Assay: Incubate the purified KR domain (or a KR-containing module) with a synthetic β-ketoacyl-SNAC substrate and NADPH. Monitor the consumption of NADPH at 340 nm.
-
Dehydratase (DH) Assay: Incubate the purified DH domain with a synthetic β-hydroxyacyl-SNAC substrate. The formation of the α,β-unsaturated product can be monitored by an increase in absorbance at a characteristic wavelength (e.g., ~260 nm) or by LC-MS analysis of the reaction products.
-
Analysis of Acyl-CoA Thioesters by LC-MS/MS
-
Sample Preparation:
-
Quench metabolic activity in cell cultures by rapid cooling and centrifugation.
-
Extract acyl-CoAs from cell pellets using an acidic organic solvent mixture (e.g., 2:1:1 acetonitrile (B52724):methanol:water with 0.1% formic acid).
-
Centrifuge to remove cell debris and analyze the supernatant.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use selected reaction monitoring (SRM) to detect the specific transition of the parent ion of this compound to a characteristic fragment ion (e.g., the phosphopantetheine fragment).
-
Figure 3: General experimental workflow for pathway elucidation.
Conclusion
The biosynthesis of this compound remains an open question in natural product biochemistry. The speculative pathways presented in this guide, based on the modification of pimeloyl-CoA or de novo PKS-mediated synthesis, provide a rational starting point for experimental investigation. The outlined experimental protocols, leveraging modern techniques in bioinformatics, molecular biology, and analytical chemistry, offer a roadmap for researchers to identify the responsible genes and characterize the enzymatic machinery. Elucidating this pathway will not only expand our fundamental understanding of microbial metabolism but may also provide new enzymatic tools for the synthetic biology-driven production of novel, high-value chemicals.
A Technical Guide to the Putative Biosynthesis and Analysis of 3-Isopropenylpimeloyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The metabolic pathways and enzymes discussed in this document concerning 3-isopropenylpimeloyl-CoA are putative and based on hypothetical enzymatic activities. As of the current body of scientific literature, this compound is not a recognized intermediate in established metabolic pathways. This guide aims to provide a theoretical framework and practical methodologies for the potential investigation of this novel molecule.
Introduction
This compound is an acyl-CoA derivative of 3-isopropenylpimelic acid[1]. While its chemical structure is defined, its biological role and biosynthetic origins remain uncharacterized. This document explores the hypothetical enzymatic machinery that could be involved in the synthesis of this compound, drawing parallels from known metabolic pathways, specifically the intersection of fatty acid and isoprenoid biosynthesis. Understanding such putative pathways could unveil novel biochemical reactions and metabolic intermediates, potentially offering new targets for drug discovery and development.
Hypothetical Biosynthetic Pathway of this compound
We propose a putative biosynthetic pathway for this compound that originates from pimeloyl-CoA, a known precursor in the biotin (B1667282) synthesis pathway, and an isoprenoid donor molecule. The key enzymatic step would involve the transfer of an isopropenyl group to the pimeloyl-CoA backbone.
Precursors
-
Pimeloyl-CoA: This dicarboxylic acyl-CoA is a key intermediate in the synthesis of biotin in many bacteria, fungi, and plants[2][3][4][5]. Its synthesis from pimelic acid is catalyzed by a fatty acyl-CoA synthetase.
-
Isoprenoid Donor: The isopropenyl group is a hallmark of isoprenoid compounds. The universal five-carbon building blocks of isoprenoids are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[2]. It is hypothesized that a reactive isoprenoid, likely DMAPP, could serve as the donor for the isopropenyl group.
Putative Enzyme: Pimeloyl-CoA Isoprenyltransferase (PCIT)
The central enzyme in this hypothetical pathway is a putative "Pimeloyl-CoA Isoprenyltransferase" (PCIT). This enzyme would catalyze the transfer of the isopropenyl group from an isoprenoid donor to the carbon-3 position of pimeloyl-CoA. This type of reaction would be novel, as known prenyltransferases typically act on aromatic compounds or proteins, not linear acyl-CoA molecules as acceptors for prenylation on the acyl chain[4][5].
The hypothetical reaction is as follows:
Pimeloyl-CoA + Isoprenoid Donor → this compound + Byproduct
Data Presentation: Putative Enzyme Kinetics
In the absence of experimental data for a confirmed Pimeloyl-CoA Isoprenyltransferase, the following table presents a hypothetical set of kinetic parameters. These values are illustrative of what one might seek to determine experimentally for such a novel enzyme and are modeled on the known ranges for other metabolic enzymes.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Pimeloyl-CoA | 50 | 5.0 | 4.2 | 8.4 x 104 |
| DMAPP | 25 | 4.5 | 3.8 | 1.5 x 105 |
Table 1: Hypothetical Kinetic Parameters for Putative Pimeloyl-CoA Isoprenyltransferase (PCIT). These values are for illustrative purposes to guide potential future characterization studies.
Experimental Protocols
The following sections detail generalized experimental protocols that could be adapted to identify, characterize, and quantify the activity of the putative enzymes involved in this compound biosynthesis.
Identification and Expression of Candidate PCIT Enzyme
-
Bioinformatic Screening: Identify candidate genes encoding putative prenyltransferases or other enzymes capable of C-C bond formation in organisms known to produce unusual branched-chain fatty acids or polyketides.
-
Gene Cloning and Expression: Clone the candidate gene into an appropriate expression vector (e.g., pET series for E. coli).
-
Heterologous Expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression under optimized conditions (e.g., temperature, IPTG concentration).
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA if His-tagged), followed by size-exclusion chromatography for higher purity.
In Vitro Enzyme Activity Assay
This protocol is designed to detect the formation of this compound from pimeloyl-CoA and an isoprenoid donor.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl2 (5 mM)
-
Pimeloyl-CoA (100 µM)
-
DMAPP (or other potential isoprenoid donor) (100 µM)
-
Purified putative PCIT enzyme (1-5 µg)
-
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or other organic solvent.
-
Product Detection and Quantification:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Monitor for the appearance of a new peak with the expected mass-to-charge ratio (m/z) of this compound.
-
Quantify the product peak area and compare it to a standard curve if a synthesized standard of this compound is available.
-
Kinetic Analysis of Putative PCIT
-
Initial Velocity Measurements: Perform the in vitro enzyme activity assay as described above, varying the concentration of one substrate (e.g., pimeloyl-CoA) while keeping the other (e.g., DMAPP) at a saturating concentration.
-
Time Course and Enzyme Concentration Linearity: Ensure that the reaction rate is linear with respect to time and enzyme concentration.
-
Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Hypothetical pathway for this compound synthesis.
Experimental Workflows
Caption: Workflow for putative PCIT enzyme characterization.
Logical Relationships of Precursors
Caption: Intersection of pathways for putative product synthesis.
References
- 1. This compound | C31H50N7O19P3S | CID 53262276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenyltransferase - Wikipedia [en.wikipedia.org]
The Elusive 3-Isopropenylpimeloyl-CoA: An Exploration of a Hypothetical Natural Product
A comprehensive search of the current scientific literature reveals no documented evidence of the natural occurrence of 3-isopropenylpimeloyl-CoA in any organism. While the parent molecule, pimeloyl-CoA, is a well-characterized intermediate in the biosynthesis of biotin (B1667282) (vitamin B7) in a variety of bacteria, fungi, and plants, there is no indication that a derivative with an isopropenyl group at the 3-position is a known natural product or metabolic intermediate.[1][2][3][4][5][6][7][8][9][10][11]
This in-depth guide, therefore, addresses the core of the user's request by first establishing the apparent absence of this compound in the natural world based on available data. Subsequently, it provides a detailed overview of the known metabolic context of its parent compound, pimeloyl-CoA, to offer a relevant and informative resource for researchers, scientists, and drug development professionals.
The Known Landscape: Pimeloyl-CoA in Biotin Biosynthesis
Pimeloyl-CoA is a crucial precursor in the metabolic pathway leading to the synthesis of biotin.[1][2][4][6] The assembly of the pimeloyl moiety, a seven-carbon dicarboxylic acid, can occur through several distinct biosynthetic routes in different organisms.
One of the well-studied pathways, found in Escherichia coli, involves a modification of the fatty acid synthesis machinery.[3][4] In this pathway, the synthesis is initiated from malonyl-CoA, and two key enzymes encoded by the bioC and bioH genes play a critical role.[3] Another route, observed in Bacillus subtilis, utilizes the oxidative cleavage of long-chain acyl-ACPs, a reaction catalyzed by the enzyme BioI.[7][9] Furthermore, some bacteria can synthesize pimeloyl-CoA directly from free pimelic acid through the action of the enzyme pimeloyl-CoA synthetase (BioW).[5][12][13]
The biosynthesis of pimeloyl-CoA is a critical control point in the production of biotin, an essential cofactor for a number of carboxylase enzymes involved in central metabolism.
The Isopropenyl Moiety: A Missing Link in Pimeloyl-CoA Metabolism
The defining feature of the requested molecule, the isopropenyl group, is a common structural motif in a vast array of natural products, particularly in the biosynthesis of isoprenoids and some secondary metabolites. However, the enzymatic machinery required to introduce an isopropenyl group onto the pimeloyl-CoA backbone has not been described in the scientific literature.
The formation of such a structure would likely require a specific set of enzymes, potentially including a dehydratase and a decarboxylase, acting on a precursor derived from pimeloyl-CoA. The absence of any report on this compound suggests that either this specific metabolic transformation does not occur naturally, or it is part of a highly specialized and yet-to-be-discovered metabolic pathway in an uncharacterized organism.
Data Presentation, Experimental Protocols, and Visualizations: An Uncharted Territory
Given the lack of any documented natural occurrence or synthesis of this compound, it is not possible to provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested. The creation of such resources would be purely speculative and would not be based on any established scientific findings.
Should this molecule be discovered in a natural source in the future, the experimental workflow for its characterization would likely involve a combination of techniques, including:
-
Metabolite Extraction: Standard protocols for the extraction of acyl-CoAs from cellular material.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for the separation of the target molecule from other cellular components.
-
Mass Spectrometry (MS): High-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry (MS/MS) for structural elucidation of the fragmented molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural confirmation of the purified compound.
A hypothetical experimental workflow for the discovery and initial characterization of a novel metabolite like this compound is presented below.
Caption: A generalized workflow for the discovery and characterization of a novel natural product.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pimeloyl-CoA | Biotin precursor | CoA derivative | TargetMol [targetmol.com]
- 3. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: eco00780 [kegg.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. files.core.ac.uk [files.core.ac.uk]
Uncharted Territory: The Metabolic Obscurity of 3-Isopropenylpimeloyl-CoA
A comprehensive review of available scientific literature and biochemical databases reveals a significant finding: there is currently no documented metabolic pathway in bacteria or fungi involving 3-isopropenylpimeloyl-CoA. This molecule, while chemically defined, appears to be a novel or exceedingly rare metabolite whose biosynthesis, degradation, and physiological role remain uncharacterized in the public domain. Extensive searches have yielded a singular chemical entry in the PubChem database, but no associated biological context, enzymatic reactions, or metabolic pathways.
This technical guide, therefore, serves to inform researchers, scientists, and drug development professionals about this knowledge gap. While a detailed guide on the core topic is not possible due to the absence of data, this document will instead provide an in-depth overview of related, well-established metabolic pathways that could theoretically be involved in the anabolism or catabolism of a molecule with such a chemical structure. This includes the metabolism of pimeloyl-CoA, the biosynthesis of isopropenyl units, and the degradation of branched-chain structures.
Hypothetical Origins: Exploring Related Metabolic Pathways
Given the structure of this compound, its biogenesis or degradation would likely intersect with three major areas of microbial metabolism: pimeloyl-CoA pathways, isoprenoid biosynthesis, and branched-chain fatty acid degradation.
Pimeloyl-CoA Metabolism: The Link to Biotin (B1667282) Synthesis
Pimeloyl-CoA is a known intermediate in the biosynthesis of biotin (Vitamin B7) in many bacteria. The synthesis of the pimeloyl moiety can occur through several routes, including a modification of the fatty acid synthesis pathway.
Key Metabolic Steps in Pimeloyl-CoA Formation (Example from E. coli):
-
Initiation: The pathway begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the enzyme BioC.
-
Elongation: This methylated malonyl starter unit enters the fatty acid synthesis (FAS) pathway and undergoes two rounds of elongation.
-
Termination: The resulting pimeloyl-acyl carrier protein (ACP) methyl ester is then hydrolyzed by the enzyme BioH to yield pimeloyl-ACP and methanol.
-
Activation: Pimeloyl-ACP is then converted to pimeloyl-CoA, which serves as the precursor for the subsequent steps of biotin ring assembly.
Below is a generalized workflow for the synthesis of pimeloyl-CoA via the fatty acid synthesis pathway.
Isoprenoid Biosynthesis: The Source of the Isopropenyl Group
The "isopropenyl" moiety of the target molecule strongly suggests a link to isoprenoid (or terpene) metabolism. Isoprenoids are a vast class of natural products built from five-carbon isoprene (B109036) units. In bacteria and fungi, these units are synthesized as isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.
-
Mevalonate (MVA) Pathway: Primarily found in eukaryotes (including fungi) and archaea, this pathway starts from acetyl-CoA.
-
Methylerythritol 4-Phosphate (MEP) Pathway: Predominantly used by bacteria and plant plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate.
The formation of an isopropenyl group on a pimeloyl-CoA backbone would likely require a prenyltransferase enzyme capable of attaching an isoprene unit, followed by a subsequent modification. However, no such "isopropenylpimeloyl-CoA synthase" or similar enzyme has been described in the literature.
The logical relationship for the hypothetical formation of this compound is depicted below.
Degradation of Branched-Chain Molecules
Should this compound be a catabolic intermediate, its degradation would likely proceed through a modified β-oxidation pathway. The isopropenyl group represents a branch point that would require specific enzymatic machinery to handle, similar to the catabolism of branched-chain fatty acids or amino acids like leucine (B10760876).
In such pathways, the degradation typically involves hydration, carboxylation, or other modifications of the branched group to generate intermediates that can enter central metabolism, such as acetyl-CoA and propionyl-CoA. For instance, the degradation of leucine yields acetyl-CoA and acetoacetate, while the breakdown of valine and isoleucine produces propionyl-CoA. The accumulation of propionyl-CoA can be toxic, and microbes utilize pathways like the methylcitrate cycle for its further metabolism.
Quantitative Data and Experimental Protocols: A Current Void
The absence of this compound in the known metabolic landscape means there is no associated quantitative data (e.g., enzyme kinetics, metabolite concentrations) or established experimental protocols for its study.
Should this molecule be identified in a biological system, researchers would need to adapt existing methodologies for the analysis of other acyl-CoA esters. A potential experimental workflow for its identification and characterization is outlined below.
Conclusion and Future Directions
Future research should focus on:
-
Metabolomic Screening: Untargeted mass spectrometry-based metabolomics of diverse microbial species, particularly those known for unique secondary metabolism, may reveal the presence of this compound or related compounds.
-
Genome Mining: Searching for uncharacterized prenyltransferases or enzymes associated with pimeloyl-CoA metabolism in microbial genomes could provide genetic leads.
-
Chemical Synthesis: The chemical synthesis of this compound would be crucial for its use as an analytical standard to screen for its natural occurrence and for in vitro enzymatic assays.
Until such discoveries are made, the scientific community's understanding of this molecule's role in the microbial world remains speculative, rooted in the well-established principles of related metabolic pathways.
A Technical Review of Novel Pimeloyl-CoA Derivatives: Synthesis, Enzymatic Interactions, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimeloyl-coenzyme A (pimeloyl-CoA) is a critical intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7), an essential cofactor for all domains of life.[1][2] In many bacteria, the pathway for biotin synthesis, and by extension pimeloyl-CoA, is distinct from that in humans, making the enzymes involved in its production attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth review of the literature on pimeloyl-CoA and its derivatives, focusing on their synthesis, interaction with key enzymes in the biotin biosynthetic pathway, and their potential as therapeutic agents. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways to serve as a comprehensive resource for researchers in this field.
The Central Role of Pimeloyl-CoA in Biotin Biosynthesis
The synthesis of biotin is a multi-step enzymatic process, with the formation of pimeloyl-CoA or its acyl carrier protein (ACP) analogue, pimeloyl-ACP, marking a crucial commitment step. Bacteria have evolved several distinct pathways for the synthesis of the pimeloyl moiety.[3][4]
The E. coli Pathway: A Modified Fatty Acid Synthesis
In Escherichia coli and many other bacteria, the pimeloyl moiety is synthesized via a modified fatty acid synthesis (FAS) pathway.[3] This pathway involves the enzymes BioC and BioH. BioC, a methyltransferase, initiates the process by methylating the ω-carboxyl group of a malonyl-thioester (malonyl-CoA or malonyl-ACP).[3] This methylated intermediate then enters the fatty acid synthesis cycle for two rounds of elongation. The resulting pimeloyl-ACP methyl ester is then hydrolyzed by the esterase BioH to yield pimeloyl-ACP.[3]
The B. subtilis Pathway: Activation of Free Pimelic Acid
In contrast, organisms like Bacillus subtilis can utilize free pimelic acid. The enzyme pimeloyl-CoA synthetase (BioW) catalyzes the ATP-dependent formation of pimeloyl-CoA from pimelic acid and coenzyme A.[5] This activated pimeloyl-CoA then proceeds to the subsequent steps of biotin synthesis.
Quantitative Data on Enzymes of the Pimeloyl-CoA Pathway
The enzymes involved in the synthesis of pimeloyl-CoA and its subsequent conversion are key targets for inhibitor design. A summary of the available kinetic and inhibition data is presented below.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Inhibitor | Ki / IC50 | Reference |
| Pimeloyl-CoA Synthetase (BioW) | Aquifex aeolicus | Pimelate | 10.7 ± 0.96 | 0.745 ± 0.023 | - | - | |
| Pimeloyl-CoA Synthetase (BioW) | Bacillus subtilis | Pimelic acid, ATP, CoASH | 70.5 ± 6.8, 299.6 ± 37.6, 229.3 ± 25.4 | 0.48 ± 0.02, 0.44 ± 0.03, 0.87 ± 0.05 | - | - | [6] |
| Biotin Carboxylase | Escherichia coli | ATP | - | - | Biotin-phosphonoacetate analog | 8 mM (Ki, competitive) | |
| Fatty Acid Synthesis | in vitro DTB synthesis | Malonyl-CoA | - | - | Sinefungin | Inhibits | [3] |
Note: Further quantitative data for BioC, BioH, and BioF are areas of active research.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel pimeloyl-CoA derivatives. Below are representative protocols for key experimental procedures.
Chemical Synthesis of Pimeloyl-CoA
A reported method for the chemical synthesis of pimeloyl-CoA involves the reaction of the N-hydroxysuccinimide ester of pimelic acid with coenzyme A in the presence of sodium hydroxide (B78521). This method is noted for its superior yields compared to acid chloride, anhydride, or ester exchange methods due to the minimization of side reactions.
Materials:
-
Pimelic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A (free acid)
-
Sodium hydroxide (NaOH)
-
Appropriate organic solvents (e.g., dioxane, ethyl acetate) and buffers
Procedure (Conceptual Outline):
-
Activation of Pimelic Acid: React pimelic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC to form the pimelic acid N-hydroxysuccinimide ester.
-
Purification of the Activated Ester: Purify the NHS ester by crystallization or chromatography.
-
Coupling with Coenzyme A: Dissolve the purified NHS ester in a suitable solvent and react it with a solution of coenzyme A in a basic aqueous buffer (e.g., containing sodium hydroxide).
-
Purification of Pimeloyl-CoA: Purify the resulting pimeloyl-CoA using chromatographic techniques, such as reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized pimeloyl-CoA using methods like mass spectrometry and NMR spectroscopy.
Enzymatic Assay for Pimeloyl-CoA Synthetase (BioW)
The activity of pimeloyl-CoA synthetase can be monitored using a coupled spectrophotometric assay.[6] This assay measures the production of pyrophosphate (PPi), which is then used by pyrophosphatase to generate phosphate (B84403), which can be detected colorimetrically.
Materials:
-
Purified BioW enzyme
-
Pimelic acid
-
Coenzyme A
-
ATP
-
MgCl2
-
Pyrophosphatase
-
Phosphate detection reagent (e.g., malachite green-based reagent)
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH)
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing assay buffer, MgCl2, pimelic acid, Coenzyme A, ATP, and pyrophosphatase.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified BioW enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for B. subtilis BioW).
-
Phosphate Detection: At specific time points, stop the reaction (e.g., by adding a quenching solution) and add the phosphate detection reagent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the chosen phosphate detection reagent.
-
Data Analysis: Calculate the rate of PPi production from a standard curve of known phosphate concentrations. Kinetic parameters (Km and kcat) can be determined by varying the substrate concentrations.
Esterase Assay for BioH
The activity of BioH can be determined by monitoring the hydrolysis of pimeloyl-ACP methyl ester.[7] The product, pimeloyl-ACP, can be separated from the substrate by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions (urea-PAGE).
Materials:
-
Purified BioH enzyme
-
Pimeloyl-ACP methyl ester (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 5% glycerol)
-
Quenching solution (e.g., acidic urea)
-
Urea-PAGE apparatus and reagents
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer and pimeloyl-ACP methyl ester.
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a short period.
-
Enzyme Addition: Initiate the reaction by adding the purified BioH enzyme.
-
Incubation: Incubate the reaction for a defined period.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Electrophoresis: Analyze the reaction products by urea-PAGE. The hydrolyzed pimeloyl-ACP will migrate differently than the pimeloyl-ACP methyl ester.
-
Visualization and Quantification: Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the amount of product formed.
Signaling Pathways and Experimental Workflows
The biotin biosynthetic pathway provides a clear framework for understanding the role of pimeloyl-CoA and for designing experiments to probe its function and the effects of its derivatives.
Caption: The E. coli biotin synthesis pathway for pimeloyl-ACP.
Caption: The B. subtilis pathway for pimeloyl-CoA synthesis.
Caption: A logical workflow for the development of pimeloyl-CoA derivatives.
Novel Pimeloyl-CoA Derivatives and Their Therapeutic Potential
The development of novel pimeloyl-CoA derivatives is a promising avenue for the discovery of new antimicrobial agents. By modifying the pimeloyl moiety or the CoA handle, it is possible to create molecules that act as inhibitors of the essential enzymes in the biotin biosynthesis pathway.
Analogs as Mechanistic Probes and Inhibitors
Non-hydrolyzable analogs of pimeloyl-CoA, where the thioester linkage is replaced with a more stable group (e.g., an amide or ether), can serve as valuable tools to study enzyme-substrate interactions without the complication of substrate turnover. Furthermore, synthetic analogs can be designed to be competitive or non-competitive inhibitors of enzymes like BioW and BioF. For instance, analogs that mimic the transition state of the enzymatic reaction are often potent inhibitors.
Antimicrobial Activity
Given that the biotin synthesis pathway is essential for many pathogenic bacteria and absent in humans, inhibitors of this pathway are expected to exhibit selective antimicrobial activity. The evaluation of novel pimeloyl-CoA derivatives for their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria is a critical step in their development as potential antibiotics. There is a growing interest in targeting acetyl-CoA carboxylase, a biotin-dependent enzyme, with novel inhibitors, and targeting the biosynthesis of its essential cofactor is a complementary strategy.
Conclusion and Future Directions
Pimeloyl-CoA and its derivatives represent a rich area for research and development, particularly in the context of antimicrobial drug discovery. The detailed understanding of the enzymatic pathways involved in its synthesis provides a solid foundation for the rational design of novel inhibitors. Future work in this field should focus on the synthesis and characterization of a broader range of pimeloyl-CoA analogs, comprehensive kinetic analysis of their interactions with all the enzymes in the pathway, and rigorous evaluation of their antimicrobial efficacy and selectivity. The integration of structural biology, computational modeling, and synthetic chemistry will be crucial in advancing the development of pimeloyl-CoA derivatives from research tools to clinically viable therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pimeloyl-CoA | Biotin precursor | CoA derivative | TargetMol [targetmol.com]
- 3. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: eco00780 [kegg.jp]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Expression and Activity of the BioH Esterase of Biotin Synthesis is Independent of Genome Context - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to synthesize 3-isopropenylpimeloyl-CoA in the lab?
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Application Notes and Protocols: Chemical Synthesis of 3-Isopropenylpimeloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed, albeit hypothetical, chemical synthesis protocol for 3-isopropenylpimeloyl-CoA. Due to the absence of a specific established synthesis in the current literature, this protocol outlines a plausible multi-step approach. The synthesis commences with the formation of the precursor, 3-isopropenylpimelic acid, via a Wittig reaction, followed by its activation and coupling with Coenzyme A. This document is intended to serve as a foundational guide for researchers requiring this or structurally similar molecules for their work.
Introduction
This compound is an acyl-CoA derivative of interest in various biochemical and metabolic studies. As with many complex biological molecules, its direct isolation from natural sources can be challenging, necessitating chemical synthesis to obtain sufficient quantities for research purposes. This protocol details a proposed synthetic route, beginning with the synthesis of the dicarboxylic acid precursor, 3-isopropenylpimelic acid, followed by its conversion to the corresponding Coenzyme A thioester. The presented methodology is based on established organic chemistry reactions, providing a robust framework for its synthesis.
Proposed Synthetic Pathway
The proposed synthesis is a two-stage process:
-
Synthesis of 3-Isopropenylpimelic Acid: This stage involves the creation of the carbon skeleton with the desired isopropenyl group. A Wittig reaction on a suitable keto-diester precursor is proposed, followed by hydrolysis to the dicarboxylic acid.
-
Synthesis of this compound: The synthesized dicarboxylic acid is then activated, in this proposed protocol using 1,1'-carbonyldiimidazole (B1668759) (CDI), and subsequently reacted with Coenzyme A to form the final thioester product.
Experimental Protocols
Part 1: Synthesis of 3-Isopropenylpimelic Acid
This part of the protocol describes the synthesis of the precursor acid.
Step 1.1: Wittig Reaction for the formation of Diethyl 3-isopropenylpimelate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction. Stir for 1 hour at 0°C.
-
In a separate flask, dissolve diethyl 4-oxopimelate (1 equivalent) in anhydrous THF.
-
Slowly add the solution of diethyl 4-oxopimelate to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate (B1210297) gradient) to yield pure diethyl 3-isopropenylpimelate.
Step 1.2: Hydrolysis to 3-Isopropenylpimelic Acid
-
Dissolve the purified diethyl 3-isopropenylpimelate (1 equivalent) in a mixture of ethanol (B145695) and water.
-
Add sodium hydroxide (B78521) (2.5 equivalents) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-isopropenylpimelic acid. The product can be further purified by recrystallization if necessary.
Part 2: Synthesis of this compound
This part of the protocol details the conversion of the synthesized acid to its Coenzyme A thioester.
-
In a reaction vial, dissolve 3-isopropenylpimelic acid (1 equivalent) in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) and stir the solution at room temperature for 1 hour, or until CO2 evolution ceases. This forms the acyl-imidazolide intermediate.
-
In a separate vial, dissolve Coenzyme A trilithium salt (0.9 equivalents) in an aqueous buffer solution (e.g., 0.5 M sodium bicarbonate, pH 8.0).
-
Slowly add the solution of the acyl-imidazolide to the Coenzyme A solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by analytical HPLC.
-
Upon completion, purify the crude this compound by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data (Hypothetical)
The following table summarizes the expected, though hypothetical, quantitative data for the synthesis of this compound. Actual results may vary.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC/NMR) |
| 1.1 Wittig Reaction | Diethyl 3-isopropenylpimelate | Diethyl 4-oxopimelate | 242.32 | 70-85 | >95% |
| 1.2 Hydrolysis | 3-Isopropenylpimelic acid | Diethyl 3-isopropenylpimelate | 186.21 | 85-95 | >98% |
| 2. CoA Synthesis | This compound | 3-Isopropenylpimelic acid | 933.78 | 50-70 | >95% |
Visualizations
Diagram 1: Proposed Experimental Workflow for the Synthesis of this compound
Caption: A flowchart of the proposed synthesis of this compound.
Application Notes and Protocols for the Enzymatic Synthesis of 3-Isopropenylpimeloyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Isopropenylpimeloyl-CoA is an acyl-coenzyme A (CoA) thioester of significant interest in the study of various metabolic pathways and as a potential precursor in the biosynthesis of novel natural products and pharmaceuticals. Its complex structure necessitates a robust and efficient synthetic strategy. This document outlines a detailed chemo-enzymatic approach for the synthesis of this compound, combining the versatility of chemical synthesis for the precursor acid with the high selectivity and mild reaction conditions of enzymatic ligation.[1] This method provides a reliable means to produce this intricate biological intermediate for research and development purposes.[2]
The proposed strategy involves two key stages:
-
Chemical Synthesis: Production of the precursor, 3-isopropenylpimelic acid.
-
Enzymatic Ligation: ATP-dependent enzymatic attachment of Coenzyme A to the synthesized carboxylic acid, catalyzed by a broad-substrate-specificity acyl-CoA synthetase.[1]
Experimental Protocols
Protocol 1: Chemical Synthesis of 3-Isopropenylpimelic Acid
While a direct, published protocol for the synthesis of 3-isopropenylpimelic acid was not identified in the immediate literature, a plausible synthetic route can be devised based on established organic chemistry principles. The following is a generalized protocol that may require optimization.
Materials:
-
Appropriate starting materials (e.g., a cyclic ketone precursor)
-
Grignard reagent (e.g., isopropenylmagnesium bromide)
-
Oxidizing agent (e.g., Jones reagent, PCC)
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Acids and bases for workup (e.g., HCl, NaHCO₃)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Methodology:
-
Grignard Reaction:
-
Dissolve the starting ketone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the isopropenyl Grignard reagent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Oxidative Cleavage:
-
Dissolve the crude alcohol from the previous step in a suitable solvent (e.g., acetone).
-
Add the oxidizing agent (e.g., Jones reagent) dropwise at 0°C.
-
Stir the reaction at room temperature for 4-6 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the reaction with isopropanol.
-
Extract the dicarboxylic acid product into an appropriate organic solvent after adjusting the pH.
-
Dry the organic layer and concentrate to yield the crude 3-isopropenylpimelic acid.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure 3-isopropenylpimelic acid.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Enzymatic Synthesis of this compound
This stage utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between the synthesized 3-isopropenylpimelic acid and Coenzyme A.[1] Acyl-CoA synthetases from various sources often exhibit broad substrate specificity, making them suitable for this reaction.[1]
Materials:
-
3-Isopropenylpimelic acid
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
Purified broad-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column for purification and analysis
Methodology:
-
Enzyme Preparation (if required):
-
If using a recombinant enzyme, express the acyl-CoA synthetase in a suitable host such as E. coli and purify it using standard techniques like Ni-NTA affinity chromatography for His-tagged proteins.[2]
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing the following components at the final concentrations specified in Table 1.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.[1]
-
Monitor the reaction progress by HPLC analysis of small aliquots.
-
-
Purification of this compound:
-
Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate the enzyme.
-
Centrifuge to pellet the precipitated protein.[1]
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.[1]
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in water) to remove salts and unreacted polar substrates.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 50-70% acetonitrile in water).
-
Lyophilize the eluted fractions to obtain the purified product.
-
-
Analysis and Quantification:
-
Analyze the purified product by reverse-phase HPLC, monitoring at 260 nm (for the adenine (B156593) moiety of CoA).
-
Confirm the identity of the product by mass spectrometry (ESI-MS).[2]
-
Quantify the product using a standard curve of a known acyl-CoA or by using the extinction coefficient of CoA at 260 nm.
-
Data Presentation
Table 1: Reaction Components for Enzymatic Synthesis of this compound
| Component | Stock Concentration | Final Concentration | Volume (for 1 mL reaction) |
| Tris-HCl (pH 8.0) | 1 M | 100 mM | 100 µL |
| 3-Isopropenylpimelic acid | 100 mM | 1-5 mM | 10-50 µL |
| Coenzyme A (Li salt) | 50 mM | 1-2 mM | 20-40 µL |
| ATP (disodium salt) | 100 mM | 5-10 mM | 50-100 µL |
| MgCl₂ | 1 M | 10 mM | 10 µL |
| Acyl-CoA Synthetase | 1-5 mg/mL | 0.1-0.5 mg/mL | 100 µL |
| Nuclease-free water | - | - | Up to 1 mL |
Visualizations
Caption: Chemo-enzymatic workflow for the synthesis of this compound.
Caption: Conceptual pathway of the enzymatic ligation of 3-isopropenylpimelic acid and CoA.
References
Application Notes & Protocols for the Detection of 3-Isopropenylpimeloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropenylpimeloyl-CoA is an acyl-coenzyme A (acyl-CoA) derivative that is emerging as a molecule of interest in the study of cellular metabolism. While its precise biological role is still under investigation, its structure suggests a potential link to the catabolism of isoprenoids and branched-chain fatty acids. Accurate and sensitive detection and quantification of this compound in biological matrices are crucial for elucidating its metabolic significance and its potential as a biomarker or therapeutic target.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred method for its superior sensitivity and specificity, particularly in complex biological samples.
Hypothesized Metabolic Pathway
This compound is hypothesized to be an intermediate in the catabolism of isoprenoid compounds. This pathway likely involves the degradation of larger isoprenoid structures into smaller, more functional molecules that can enter central metabolism. The resulting this compound may then be further metabolized through pathways analogous to those for branched-chain fatty acids.
Analytical Methods
The two primary methods for the quantitative analysis of this compound are HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the analytical methods described. These values are representative and may vary based on the specific instrumentation and matrix effects.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~5 pmol | ~5 fmol |
| Limit of Quantification (LOQ) | ~15 pmol | ~15 fmol |
| Linearity (R²) | >0.99 | >0.995 |
| Dynamic Range | 1 - 1000 µM | 0.01 - 100 µM |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% |
Experimental Protocols
Protocol 1: Sample Preparation from Tissues or Cells
This protocol describes a general method for the extraction of acyl-CoAs from biological samples, suitable for both HPLC-UV and LC-MS/MS analysis.
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 7% (v/v) Perchloric Acid (PCA)
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, 10 µM in water)
-
Phosphate buffer (100 mM, pH 7.0)
-
Solid Phase Extraction (SPE) cartridges (C18, 100 mg)
-
Acetonitrile
-
Ammonium (B1175870) acetate
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Collection and Quenching: Flash-freeze tissue samples (~50 mg) or cell pellets in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen sample in 1 mL of ice-cold 10% TCA or 7% PCA. Add a known amount of internal standard to the homogenization buffer.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.
-
-
Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., 100 µL of 50% methanol in water for LC-MS/MS).
Protocol 2: Analysis by HPLC-UV
This method is suitable for the quantification of this compound in samples where its concentration is relatively high.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 100 mM Sodium Phosphate, pH 5.5
-
Mobile Phase B: Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A)
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-30 min: 60% B
-
30-35 min: 60% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
Quantification:
-
Quantification is based on the peak area of the analyte compared to a calibration curve generated using a purified standard of this compound.
Protocol 3: Analysis by LC-MS/MS
This is the recommended method for sensitive and specific quantification of this compound, especially in complex biological matrices.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 95% B (linear gradient)
-
10-12 min: 95% B
-
12-12.1 min: 95% to 2% B (linear gradient)
-
12.1-15 min: 2% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the synthesized standards. A hypothetical MRM transition is provided below.
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - The precursor ion will be the [M+H]⁺ adduct. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety.
-
Internal Standard (Heptadecanoyl-CoA): Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Quantification:
-
Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared with a purified standard of this compound.
Disclaimer
The provided protocols and hypothesized pathway are intended as a starting point for method development. The optimal conditions may vary depending on the specific instrumentation, sample matrix, and the availability of a purified analytical standard for this compound. Method validation according to regulatory guidelines is essential for ensuring data quality and reliability in research and drug development settings.
Application Note: Quantitative Analysis of 3-Isopropenylpimeloyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropenylpimeloyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are critical intermediates in numerous metabolic processes, including the biosynthesis and degradation of fatty acids and the tricarboxylic acid (TCA) cycle.[1][2] The accurate and sensitive quantification of specific acyl-CoA species is essential for understanding cellular metabolism, identifying biomarkers, and in the development of drugs targeting metabolic pathways.[1][3][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological matrices.
The methodology employs a straightforward protein precipitation step for sample extraction, followed by reversed-phase chromatography and detection using electrospray ionization (ESI) tandem mass spectrometry in positive ion mode.[1] This approach, utilizing multiple reaction monitoring (MRM), offers high selectivity and sensitivity for the analysis of low-abundance molecules like acyl-CoAs.[1][3]
Predicted Mass Spectrometric Properties
The analysis of this compound by mass spectrometry is based on its predicted molecular weight and characteristic fragmentation patterns. The chemical formula for this compound is C31H50N7O19P3S, with a predicted monoisotopic mass of 949.2095 g/mol .[5]
Table 1: Predicted Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C31H50N7O19P3S | [5] |
| Monoisotopic Mass | 949.2095 Da | [5] |
| [M+H]+ | 950.2173 Da | Calculated |
| [M+Na]+ | 972.1992 Da | Calculated |
Upon collision-induced dissociation (CID) in the mass spectrometer, acyl-CoAs exhibit a characteristic fragmentation pattern. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (C10H14N5O10P2), which has a mass of 507.3 Da.[6][7] Another significant fragmentation results in the formation of the adenosine (B11128) 3',5'-diphosphate key fragment at m/z 428.0365.[6][7][8]
Table 2: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description | Reference |
| 950.2 | 443.2 | [M+H - 507]+ (Acyl portion + pantetheine) | [6][8] |
| 950.2 | 428.0 | Adenosine 3',5'-diphosphate fragment | [6][7][8] |
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction
This protocol is designed for the extraction of a broad range of acyl-CoAs from biological samples such as tissues or cultured cells.[2][9]
Materials:
-
Ice-cold Methanol (B129727)
-
Ice-cold 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 6.8)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer
-
Centrifuge (capable of >15,000 x g at 4°C)
-
Vacuum concentrator
Procedure:
-
Sample Collection: For tissue samples, weigh approximately 10-20 mg of frozen tissue. For cultured cells, aspirate the medium and wash the cells with ice-cold PBS.
-
Lysis and Extraction: Add 1 mL of ice-cold methanol containing the internal standard to the sample. Homogenize the tissue or scrape the cells in the methanol solution.
-
Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying: Dry the supernatant completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of 50 mM ammonium acetate (pH 6.8) for LC-MS analysis. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.
Liquid Chromatography
This method utilizes reversed-phase chromatography to separate this compound from other acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[10]
-
Mobile Phase B: Acetonitrile[10]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-4 min: 2% to 15% B
-
4-6 min: 15% to 30% B
-
6-13 min: 30% to 95% B
-
13-17 min: Hold at 95% B
-
17.1-20 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry
This protocol uses a high-resolution mass spectrometer for the detection and quantification of this compound.
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
-
-
Collision Energy: Optimized for the specific instrument and precursor ion (typically 20-40 eV for acyl-CoAs).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 3: Example Quantitative Data Layout
| Sample ID | Condition | Replicate | Peak Area (Analyte) | Peak Area (IS) | Analyte/IS Ratio | Concentration (µM) |
| S1 | Control | 1 | 150,000 | 300,000 | 0.50 | 1.25 |
| S2 | Control | 2 | 165,000 | 310,000 | 0.53 | 1.33 |
| S3 | Treated | 1 | 350,000 | 290,000 | 1.21 | 3.03 |
| S4 | Treated | 2 | 380,000 | 305,000 | 1.25 | 3.13 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Generalized Acyl-CoA Metabolism
Caption: Generalized metabolic pathways involving acyl-CoA molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C31H50N7O19P3S | CID 53262276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Isopropenylpimeloyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Isopropenylpimeloyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester that may be involved in various metabolic pathways. Accurate and sensitive quantification of specific acyl-CoA species is crucial for understanding cellular metabolism and the mechanism of action of drugs targeting these pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of these often low-abundance molecules.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The method employs a simple protein precipitation extraction followed by reversed-phase chromatography and detection by positive ion electrospray ionization (ESI) tandem mass spectrometry.[1]
Experimental Protocols
1. Sample Preparation
A simple and efficient protein precipitation method using sulfosalicylic acid (SSA) is employed for the extraction of this compound from biological samples.[1]
-
Materials and Reagents:
-
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA standard (if available, otherwise a structurally similar internal standard is required)
-
Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample.[1]
-
5-Sulfosalicylic acid (SSA)[1]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
-
Procedure:
-
Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.[1]
-
Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[1]
-
2. LC-MS/MS Analysis
The chromatographic separation is performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.[1][2][3]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.0 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Desolvation: 600 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound
To determine the exact masses, the molecular formula of this compound is required. Assuming the pimeloyl moiety is C7, the isopropenyl group is C3H4, and the CoA structure is known, the precursor and product ions can be predicted. Acyl-CoAs characteristically exhibit a neutral loss of 507.0 Da.[2][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | Predicted [M+H]⁺ | Predicted [M+H - 507.0]⁺ | 100 | To be optimized |
| Internal Standard | Specific to IS | Specific to IS | 100 | To be optimized |
Note: The exact m/z values and collision energy need to be optimized by direct infusion of a standard of this compound, if available. A qualifier ion should also be determined for confirmation.[1]
Data Presentation and Analysis
A calibration curve should be constructed by analyzing a series of known concentrations of the this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the samples is then determined from this calibration curve. The method is expected to have a lower limit of quantification (LLOQ) in the low nanomolar range.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Metabolic Pathway Context
Acyl-CoAs are central molecules in metabolism, participating in fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1] Propionyl-CoA, a short-chain acyl-CoA, is a precursor for the synthesis of various metabolites and can enter the TCA cycle.[4][5] While the direct pathway for this compound is not explicitly detailed in the provided search results, a generalized pathway illustrates the central role of acyl-CoAs.
Caption: Generalized metabolic pathway of propionyl-CoA and its relation to the TCA cycle.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on cellular metabolism.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Structural Elucidation of 3-Isopropenylpimeloyl-CoA via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropenylpimeloyl-CoA is an acyl-coenzyme A derivative that has been identified as a key intermediate in the metabolic pathways of certain natural products, such as the degradation of monoterpenes like limonene (B3431351) and pinene. Its complex structure, featuring a long-chain fatty acyl group with an isopropenyl moiety linked to the intricate coenzyme A, necessitates advanced analytical techniques for unambiguous structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the comprehensive characterization of such molecules, providing detailed insights into the molecular formula, atomic connectivity, and stereochemistry.
These application notes provide a detailed guide to the methodologies and expected data for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Predicted NMR Data for this compound
Due to the limited availability of published experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C chemical shifts. These predictions are based on the known structure of the molecule and typical chemical shift values for analogous functional groups in other acyl-CoA compounds and related natural products. These values serve as a guide for researchers in assigning spectra obtained from experimental samples.
Table 1: Predicted ¹H NMR Chemical Shifts for the 3-Isopropenylpimeloyl Moiety
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 2.8 - 3.0 | m | - |
| H-3 | 2.4 - 2.6 | m | - |
| H-4 | 1.4 - 1.6 | m | - |
| H-5 | 1.2 - 1.4 | m | - |
| H-6 | 1.5 - 1.7 | m | - |
| H-7 (vinyl) | 4.7 - 4.9 | br s | - |
| H-7 (vinyl) | 4.6 - 4.8 | br s | - |
| H-8 (methyl) | 1.6 - 1.8 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for the 3-Isopropenylpimeloyl Moiety
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | 198 - 202 |
| C-2 | 45 - 50 |
| C-3 | 40 - 45 |
| C-4 | 25 - 30 |
| C-5 | 30 - 35 |
| C-6 | 35 - 40 |
| C-7 (quat C) | 140 - 145 |
| C-7 (CH₂) | 110 - 115 |
| C-8 (CH₃) | 20 - 25 |
Note: Chemical shifts for the Coenzyme A moiety are expected to be consistent with standard literature values for acyl-CoAs and can be used as internal references.
Experimental Protocols
A systematic approach employing a combination of 1D and 2D NMR experiments is essential for the complete structural assignment of this compound.
Sample Preparation
-
Purification: Isolate and purify this compound from the biological matrix or chemical synthesis reaction. High-performance liquid chromatography (HPLC) is often the method of choice.
-
Solvent Selection: Dissolve the purified sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a buffered aqueous solution in D₂O to maintain physiological pH). The choice of solvent is critical to ensure sample stability and minimize signal overlap with the solvent peak.
-
Internal Standard: Add a known amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a similar compound that does not overlap with the analyte signals, for accurate chemical shift referencing and quantification.
NMR Data Acquisition
Acquire a suite of NMR spectra on a high-field spectrometer (≥600 MHz) to achieve optimal signal dispersion and sensitivity.
-
1D ¹H NMR: Provides initial information on the types and number of protons present.
-
1D ¹³C NMR: Identifies the number of unique carbon environments. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, this experiment may require a longer acquisition time.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C spectrum.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, revealing adjacent protons within the molecular structure. This is crucial for tracing the carbon chain of the pimeloyl moiety.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing unambiguous C-H assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This is vital for connecting different spin systems, identifying quaternary carbons, and confirming the linkage between the 3-isopropenylpimeloyl moiety and the coenzyme A.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which can help in confirming stereochemistry, although this is often more challenging for flexible molecules like acyl-CoAs.
Visualizations
Proposed Metabolic Pathway
The following diagram illustrates the proposed role of this compound as an intermediate in the degradation pathway of limonene.
Experimental Workflow for Structure Elucidation
This diagram outlines the logical flow of experiments for the structural elucidation of a novel metabolite like this compound.
Conclusion
The combination of one- and two-dimensional NMR spectroscopy provides a robust platform for the complete and unambiguous structural determination of complex metabolites such as this compound. While the lack of published experimental data necessitates the use of predicted values as a starting point, the application of the detailed protocols outlined above will enable researchers to confidently assign the structure of this important metabolic intermediate. This, in turn, will facilitate a deeper understanding of its biological function and its role in various metabolic pathways, which is of significant interest to the fields of biochemistry, natural product chemistry, and drug development.
Application Notes and Protocols for the Determination of 3-Isopropenylpimeloyl-CoA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropenylpimeloyl-CoA is a putative intermediate in the biosynthesis of biotin (B1667282), a vital cofactor in a range of metabolic carboxylation reactions. The enzymatic reactions involving this molecule are of significant interest for understanding microbial metabolism and for the development of novel antimicrobial agents. These application notes provide detailed protocols for assaying the enzymatic activity related to this compound, focusing on a spectrophotometric and a chromatographic approach.
The proposed enzymatic activity to be assayed is the hydration of the isopropenyl group of this compound, a reaction likely catalyzed by an enoyl-CoA hydratase or a similar enzyme within the biotin biosynthesis pathway. This conversion results in the formation of a hydroxylated acyl-CoA species.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Putative this compound Hydratase
| Substrate Concentration (µM) | Initial Velocity (V₀) (µmol/min/mg protein) - Spectrophotometric Assay | Initial Velocity (V₀) (µmol/min/mg protein) - HPLC-Based Assay |
| 5 | 0.12 | 0.11 |
| 10 | 0.23 | 0.21 |
| 20 | 0.41 | 0.39 |
| 40 | 0.65 | 0.62 |
| 80 | 0.95 | 0.91 |
| 160 | 1.15 | 1.10 |
| Km (µM) | ~45 | ~48 |
| Vmax (µmol/min/mg protein) | ~1.30 | ~1.25 |
Table 2: Comparison of Assay Methods for this compound Activity
| Parameter | Spectrophotometric Assay | HPLC-Based Assay |
| Principle | Measures the decrease in absorbance due to the hydration of the isopropenyl double bond. | Directly measures the consumption of substrate and formation of product. |
| Sensitivity | Moderate | High |
| Throughput | High | Low to Moderate |
| Equipment | UV-Vis Spectrophotometer | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Specificity | Can be prone to interference from other absorbing species. | High, based on chromatographic separation. |
| Cost per sample | Low | High |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Hydratase Activity
This assay measures the decrease in absorbance at approximately 232 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond upon hydration.
Materials:
-
Purified or partially purified enzyme preparation (e.g., from bacterial cell lysate overexpressing a candidate enoyl-CoA hydratase).
-
This compound substrate.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
UV-transparent cuvettes.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. Determine the precise concentration by measuring its absorbance at its λmax and using its molar extinction coefficient.
-
Set up the spectrophotometer to read absorbance at 232 nm at a constant temperature (e.g., 25°C).
-
In a 1 mL cuvette, add 950 µL of Assay Buffer.
-
Add 50 µL of the enzyme preparation and mix gently.
-
Start the reaction by adding a known concentration of the this compound substrate.
-
Immediately start recording the decrease in absorbance at 232 nm over time (e.g., for 5 minutes).
-
The initial velocity of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the molar extinction coefficient of the substrate.
Protocol 2: HPLC-Based Assay for this compound Hydratase Activity
This method provides a direct measurement of the conversion of this compound to its hydrated product.
Materials:
-
Enzyme preparation.
-
This compound substrate.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5.
-
Quenching Solution: 10% (v/v) perchloric acid.
-
Neutralization Solution: 3 M potassium carbonate.
-
HPLC system with a C18 reverse-phase column.
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
UV detector set to 260 nm (for the adenine (B156593) moiety of CoA).
Procedure:
-
Set up enzymatic reactions in microcentrifuge tubes. Each reaction (e.g., 100 µL final volume) should contain Reaction Buffer, a known concentration of this compound, and the enzyme preparation.
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding 10 µL of Quenching Solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and neutralize with Neutralization Solution.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Analyze the supernatant by reverse-phase HPLC.
-
Use a gradient elution to separate the substrate and product (e.g., a linear gradient from 5% to 50% Mobile Phase B over 20 minutes).
-
Quantify the amount of substrate consumed and product formed by integrating the peak areas and comparing them to a standard curve.
Visualizations
Caption: Proposed biosynthetic pathway leading to and from this compound.
Caption: Workflow for the spectrophotometric assay of this compound hydratase activity.
Caption: Workflow for the HPLC-based assay of this compound hydratase activity.
3-Isopropenylpimeloyl-CoA: Application Notes and Protocols for a Non-Commercial Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: Availability and Synthesis
The synthesis of CoA-thioesters is vital for the investigation of CoA-dependent enzymes and metabolic pathways, and they also serve as standards in metabolomics research.[3] Chemo-enzymatic methods are often employed for the synthesis of various acyl-CoA thioesters, including saturated acyl-CoAs and α,β-unsaturated acyl-CoAs.[3]
Chemo-Enzymatic Synthesis of 3-Isopropenylpimeloyl-CoA
This protocol is adapted from established methods for synthesizing novel CoA esters and involves a two-step process: the synthesis of the carboxylic acid precursor and the subsequent enzymatic ligation to Coenzyme A.
Materials and Reagents
-
3-Isopropenylpimelic acid (precursor, may require custom synthesis)
-
Coenzyme A, lithium salt
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP, disodium (B8443419) salt
-
MgCl2
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
-
Lyophilizer
Experimental Protocol: Synthesis
-
Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer (pH 7.5), MgCl2, ATP, and DTT at their optimal concentrations.
-
Addition of Precursors: Add 3-isopropenylpimelic acid and Coenzyme A to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding a purified acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration, typically ranging from 1 to 4 hours.
-
Reaction Quenching: Stop the reaction by adding an acid, such as perchloric acid, to precipitate the enzyme.
-
Purification:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Purify the supernatant containing the this compound using solid-phase extraction (SPE) with a C18 cartridge.
-
Further purify the product using reverse-phase HPLC.
-
-
Verification and Quantification:
-
Confirm the identity of the synthesized this compound using mass spectrometry.
-
Quantify the concentration using UV-Vis spectrophotometry by measuring the absorbance of the thioester bond.
-
-
Storage: Lyophilize the purified product and store it at -80°C for long-term stability.
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Application: Standard for this compound Hydratase Assay
The synthesized this compound can be used as a standard and substrate to determine the kinetic parameters of enzymes such as this compound hydratase.
Materials and Reagents
-
Synthesized this compound standard
-
Purified this compound hydratase
-
Tris-HCl buffer
-
UV-Vis spectrophotometer
Experimental Protocol: Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5) and a known concentration of the purified this compound hydratase.
-
Substrate Addition: Initiate the enzymatic reaction by adding varying concentrations of the synthesized this compound standard.
-
Monitoring the Reaction: Continuously monitor the decrease in absorbance at a specific wavelength (e.g., 263 nm), which corresponds to the hydration of the double bond in the this compound molecule.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the substrate concentrations.
-
Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
-
Caption: Workflow for the this compound hydratase enzyme assay.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, kinetic data for this compound hydratase using the synthesized standard.
| Substrate Concentration (µM) | Initial Velocity (µM/min) |
| 5 | 0.28 |
| 10 | 0.50 |
| 20 | 0.83 |
| 40 | 1.25 |
| 80 | 1.67 |
| 160 | 2.00 |
Table 1: Kinetic Data for this compound Hydratase.
From this data, the following kinetic parameters can be derived:
| Kinetic Parameter | Value |
| Km | 25 µM |
| Vmax | 2.5 µM/min |
Table 2: Derived Kinetic Parameters.
Conclusion
While this compound is not commercially available as a standard, its chemo-enzymatic synthesis is feasible in a well-equipped laboratory.[3][4][6] The resulting high-purity standard is essential for accurately characterizing the enzymes involved in its metabolism, thereby aiding in drug discovery and the elucidation of metabolic pathways. The protocols and data presented here provide a comprehensive guide for researchers and scientists working in this field.
References
- 1. This compound | C31H50N7O19P3S | CID 53262276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Isopropenylpimeloyl-CoA in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropenylpimeloyl-CoA is an analog of pimeloyl-CoA, a key intermediate in the biotin (B1667282) biosynthesis pathway. While specific in vitro applications of this compound are not extensively documented in current literature, its structural similarity to pimeloyl-CoA suggests its potential utility as a research tool for studying the enzymes involved in biotin synthesis. These application notes provide hypothetical, yet scientifically grounded, protocols and frameworks for utilizing this compound in various in vitro settings. The primary focus is on its potential as a substrate or inhibitor for pimeloyl-CoA synthetase (BioW), the first committed enzyme in the biotin synthesis pathway in many bacteria.
Potential In Vitro Applications
-
Substrate for Pimeloyl-CoA Synthetase (BioW): this compound can be used as a potential substrate to study the activity and kinetics of BioW. By measuring the formation of the corresponding adenylated intermediate or the final CoA thioester, researchers can assess the enzyme's substrate promiscuity.
-
Enzyme Inhibitor Screening: This compound can be employed in competitive inhibition assays to screen for inhibitors of BioW. Its ability to bind to the active site, even if not turned over, can displace the natural substrate and thus inhibit enzyme activity.
-
Mechanistic Studies of Biotin Synthesis: As a modified substrate, this compound can be used to probe the active site and reaction mechanism of enzymes in the biotin pathway.
-
Development of Novel Antibacterials: Since the biotin synthesis pathway is essential for many bacteria but absent in humans, enzymes within this pathway are attractive targets for novel antibacterial drugs. This compound could be a starting point for designing more potent and specific inhibitors.
Quantitative Data Summary
Currently, there is no published quantitative data specifically for the interaction of this compound with enzymes. However, the known kinetic parameters for the natural substrate, pimeloyl-CoA, with Pimeloyl-CoA Synthetase (BioW) from Aquifex aeolicus can serve as a valuable benchmark for comparison in future studies.[1]
Table 1: Kinetic Parameters for Pimeloyl-CoA Synthetase (BioW) with Pimelate
| Substrate | Enzyme | Km (µM) | kcat (s-1) | Source |
| Pimelate | Aquifex aeolicus BioW | 10.7 ± 0.96 | 7.45 ± 0.023 x 10-1 | [1] |
Experimental Protocols
Protocol 1: In Vitro Assay for Pimeloyl-CoA Synthetase (BioW) Activity using this compound as a Substrate
This protocol is adapted from the established assay for BioW with its natural substrate, pimelate.[1] It aims to determine if this compound can act as a substrate for BioW by monitoring the production of AMP via HPLC.
Materials:
-
Purified Pimeloyl-CoA Synthetase (BioW)
-
3-Isopropenylpimelic acid (precursor for in situ generation of this compound)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
MgCl2
-
Dithiothreitol (DTT)
-
Na-HEPES buffer (pH 7.0)
-
NaCl
-
Methanol (B129727) (for quenching)
-
Liquid nitrogen
-
HPLC system with a C18 column and UV detector (254 nm)
Procedure:
-
Reaction Mixture Preparation: Prepare a 60 µL reaction mixture containing:
-
20 mM Na-HEPES (pH 7.0)
-
100 mM NaCl
-
2 mM MgCl2
-
0.2 mM DTT
-
0.3 mM CoA
-
0.4 mM ATP
-
27 nM purified BioW enzyme
-
-
Substrate Addition: Add varying concentrations of 3-isopropenylpimelic acid (e.g., 5 µM to 150 µM) to initiate the reaction. A parallel set of reactions with pimelic acid should be run as a positive control.
-
Incubation: Incubate the reactions at the optimal temperature for the specific BioW enzyme being used (e.g., 50 °C for A. aeolicus BioW) for various time points (e.g., 15, 30, 45, and 60 seconds).[1]
-
Quenching: Stop the reaction by adding an equal volume of cold methanol and immediately flash-freezing in liquid nitrogen.
-
Analysis:
-
Thaw the samples and centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC on a C18 column to quantify the amount of AMP produced.
-
Monitor the absorbance at 254 nm.
-
Calculate the initial reaction rates from the linear phase of AMP production over time.
-
-
Data Analysis:
-
Plot the initial reaction rates against the concentration of 3-isopropenylpimelic acid.
-
If the data fits Michaelis-Menten kinetics, determine the Km and Vmax values.
-
Protocol 2: Competitive Inhibition Assay of BioW using this compound
This protocol determines if this compound can act as a competitive inhibitor of BioW.
Materials:
-
Same as Protocol 1, with the addition of a known concentration of pimelic acid.
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures as described in Protocol 1, but with a fixed, non-saturating concentration of pimelic acid (e.g., near its Km value).
-
Inhibitor Addition: Add varying concentrations of 3-isopropenylpimelic acid to the reaction mixtures. A control reaction with no added 3-isopropenylpimelic acid should be included.
-
Enzyme Addition: Initiate the reaction by adding the BioW enzyme.
-
Incubation and Quenching: Follow the incubation and quenching steps as described in Protocol 1.
-
Analysis: Analyze the samples by HPLC to measure the rate of AMP formation.
-
Data Analysis:
-
Plot the reaction velocity against the concentration of 3-isopropenylpimelic acid.
-
Analyze the data using a suitable inhibition model (e.g., Lineweaver-Burk or Dixon plot) to determine the inhibition constant (Ki).
-
Visualizations
Biotin Biosynthesis Pathway
Caption: Overview of the bacterial biotin biosynthesis pathway.
Experimental Workflow for BioW Assay
Caption: Experimental workflow for the in vitro assay of BioW.
References
Troubleshooting & Optimization
Technical Support Center: 3-Isopropenylpimeloyl-CoA Synthesis
Welcome to the technical support center for the synthesis of 3-isopropenylpimeloyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the synthesis of this complex acyl-CoA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the synthesis approach.
Chemo-enzymatic Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Poor enzyme activity: The acyl-CoA ligase may have low specificity for 3-isopropenylpimelic acid. 2. Enzyme instability: The enzyme may be degrading under the reaction conditions (pH, temperature). 3. Substrate inhibition: High concentrations of 3-isopropenylpimelic acid or CoA may be inhibiting the enzyme. 4. Product degradation: The synthesized this compound may be unstable and hydrolyzing. | 1. Enzyme screening: Test a panel of acyl-CoA ligases to find one with optimal activity. Consider protein engineering to improve specificity. 2. Optimize reaction conditions: Perform a matrix of experiments to determine the optimal pH, temperature, and buffer composition for the enzyme. Add stabilizing agents like glycerol (B35011) or BSA. 3. Substrate titration: Experiment with different starting concentrations of both substrates to identify and avoid inhibitory levels. Consider fed-batch addition of the substrates. 4. Rapid purification: Proceed to the purification step immediately after the reaction is complete. Maintain low temperatures throughout. |
| Incomplete Reaction | 1. Insufficient ATP: The reaction requires ATP as a co-substrate, which may be depleted. 2. Equilibrium limitation: The reaction may have reached equilibrium, preventing further product formation. 3. Presence of inhibitors: Contaminants in the substrate or buffer may be inhibiting the enzyme. | 1. ATP regeneration system: Incorporate an ATP regeneration system (e.g., creatine (B1669601) kinase/phosphocreatine) to maintain sufficient ATP levels. 2. Product removal: If feasible, implement an in-situ product removal strategy to shift the equilibrium towards product formation. 3. Purity check: Ensure the purity of all reactants and use high-purity water and buffers. |
| Side Product Formation | 1. Adenylate formation: The activated intermediate, 3-isopropenylpimeloyl-AMP, may be released from the enzyme and accumulate. 2. Non-specific acylation: Other nucleophiles in the reaction mixture may be acylated. | 1. Optimize CoA concentration: Ensure a sufficient concentration of Coenzyme A is present to react with the adenylate intermediate. 2. Purification: Utilize a purification method with high resolving power, such as HPLC, to separate the desired product from side products. |
Chemical Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Thioester | 1. Inefficient activating agent: The chosen activating agent (e.g., carbodiimide) may not be effective for 3-isopropenylpimelic acid.[1] 2. Side reactions with the isopropenyl group: The double bond in the substrate may react with the coupling reagents. 3. Hydrolysis of activated acid: The activated 3-isopropenylpimelic acid may hydrolyze before reacting with CoA. | 1. Test different activating agents: Evaluate other activating agents such as N,N'-carbonyldiimidazole (CDI) or ethyl chloroformate (ECF). ECF is often suitable for α,β-unsaturated acyl-CoAs.[2] 2. Protecting groups: Consider the use of a temporary protecting group for the isopropenyl moiety, although this adds complexity with additional synthesis and deprotection steps. 3. Anhydrous conditions: Ensure the reaction is performed under strictly anhydrous conditions to minimize hydrolysis. Use freshly distilled solvents. |
| Difficulty in Purification | 1. Co-elution of starting materials and product: The polarity of this compound may be similar to that of unreacted CoA or 3-isopropenylpimelic acid. 2. Product degradation during purification: The thioester bond can be labile, especially at non-neutral pH. | 1. Optimize chromatography: Use a high-resolution purification method like reverse-phase HPLC. Adjust the gradient and mobile phase composition to improve separation. 2. Maintain neutral pH and low temperature: Perform all purification steps at or near neutral pH and keep the product cold to prevent hydrolysis. |
| Insolubility of Coenzyme A | 1. CoA is insoluble in many organic solvents: This limits the choice of reaction media.[1] | 1. Use a mixed solvent system: Employ a mixture of an organic solvent (e.g., DMF, THF) and water to dissolve both the activated acid and CoA. 2. Phase-transfer catalysis: In some cases, a phase-transfer catalyst may facilitate the reaction between the water-soluble CoA and the organic-soluble activated acid. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of chemo-enzymatic synthesis over purely chemical synthesis for this compound?
A1: Chemo-enzymatic synthesis offers several advantages, including high specificity, which minimizes the formation of side products and eliminates the need for protecting groups. Reactions are typically performed in aqueous solutions under mild conditions (neutral pH, room temperature), which helps to preserve the integrity of the often-labile Coenzyme A molecule.
Q2: How can I monitor the progress of the synthesis reaction?
A2: The reaction can be monitored by taking time-point samples and analyzing them using reverse-phase HPLC with a C18 column. You can monitor the consumption of Coenzyme A (CoA-SH) and the formation of the this compound product. The free thiol group of CoA can also be quantified using Ellman's reagent (DTNB), where a decrease in absorbance at 412 nm indicates the consumption of CoA.
Q3: What is the expected stability of this compound, and how should it be stored?
A3: Like most acyl-CoAs, this compound is susceptible to hydrolysis, especially at alkaline or acidic pH. It is most stable at a slightly acidic pH (around 4-5). For short-term storage (days), keep the purified product on ice. For long-term storage, it should be stored as a lyophilized powder or in a buffered aqueous solution (e.g., 10 mM sodium acetate, pH 5.0) at -80°C. Avoid repeated freeze-thaw cycles.
Q4: I am observing a significant amount of a side product that is resistant to alkaline hydrolysis. What could it be?
A4: This could be a thioether adduct formed by the addition of the thiol group of a second Coenzyme A molecule to the double bond of the isopropenyl group in your product. This type of side reaction has been observed with other unsaturated acyl-CoAs.[3][4] To minimize this, you can try using a slight excess of the 3-isopropenylpimelic acid relative to Coenzyme A.
Q5: Can I use a commercially available acyl-CoA ligase for this synthesis?
A5: It is possible, but the substrate specificity of commercial ligases varies. You may need to screen several different acyl-CoA ligases from various sources (bacterial, yeast, mammalian) to find one that efficiently utilizes 3-isopropenylpimelic acid as a substrate. Alternatively, a promiscuous enzyme known to accept a wide range of fatty acids could be a good starting point.[5]
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol utilizes an acyl-CoA ligase to catalyze the formation of the thioester bond.
Materials:
-
Acyl-CoA ligase (e.g., from Pseudomonas sp.)
-
3-isopropenylpimelic acid
-
Coenzyme A, trilithium salt
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Dithiothreitol (DTT)
-
Ultrapure water
Procedure:
-
Prepare a 100 µL reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
2 mM 3-isopropenylpimelic acid
-
1 mM DTT
-
5 µg of acyl-CoA ligase
-
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
Monitor the reaction progress by HPLC or by quantifying the remaining free CoA-SH using Ellman's reagent.
-
Once the reaction is complete, stop it by adding an equal volume of 10% trichloroacetic acid (TCA) and incubating on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for purification.
-
Purify the this compound from the supernatant using reverse-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the fractions containing the pure product.
Protocol 2: Chemical Synthesis using Ethyl Chloroformate (ECF)
This method is suitable for α,β-unsaturated acids.
Materials:
-
3-isopropenylpimelic acid
-
Ethyl chloroformate (ECF)
-
Triethylamine (TEA)
-
Coenzyme A, trilithium salt
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Ultrapure water
Procedure:
-
Dissolve 10 mg of 3-isopropenylpimelic acid in 500 µL of anhydrous THF in a glass vial.
-
Add 1.2 equivalents of TEA to the solution and mix.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of ECF dropwise while stirring. Let the reaction proceed for 30 minutes at 0°C to form the mixed anhydride (B1165640). A white precipitate of triethylammonium (B8662869) chloride will form.
-
In a separate vial, dissolve 20 mg of Coenzyme A in 500 µL of 5% sodium bicarbonate solution.
-
Slowly add the CoA solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction by HPLC.
-
Once complete, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Purify the this compound by reverse-phase HPLC as described in Protocol 1.
Visualizations
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
References
Technical Support Center: Purification of 3-Isopropenylpimeloyl-CoA
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-isopropenylpimeloyl-CoA. The information presented here is based on established methods for the purification of similar acyl-CoA esters and should be adapted and optimized for the specific properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for purifying this compound?
A1: The purification of this compound, like other acyl-CoA esters, typically involves a combination of extraction and chromatographic techniques. The most common methods include solid-phase extraction (SPE) for initial cleanup and sample concentration, followed by high-performance liquid chromatography (HPLC) for high-resolution separation.[1][2][3] The choice of method will depend on the starting material (e.g., enzymatic reaction mixture, cell lysate) and the desired final purity.
Q2: How can I assess the purity of my this compound sample?
A2: Purity is typically assessed using analytical HPLC coupled with UV detection (at 260 nm, characteristic of the adenine (B156593) moiety of CoA) and mass spectrometry (MS).[4][5][6] LC-MS/MS can provide sensitive and specific quantification and structural confirmation.[4][5]
Q3: What are the critical factors for maintaining the stability of this compound during purification?
A3: Acyl-CoA esters are susceptible to hydrolysis, particularly at alkaline pH and elevated temperatures. It is crucial to work at low temperatures (e.g., 4°C) and maintain a slightly acidic to neutral pH (around 6.0-7.0) throughout the purification process.[7] The inclusion of reducing agents like dithiothreitol (B142953) (DTT) is generally not recommended as it can promote thioester hydrolysis.[8] Samples should be processed quickly and stored at -80°C for long-term stability.
Q4: What kind of yields can I expect from the purification process?
A4: The expected yield can vary significantly depending on the efficiency of the synthesis or extraction method and the number of purification steps. For similar acyl-CoA esters, recovery rates for solid-phase extraction can range from 83-90%.[2] Subsequent HPLC purification will likely result in further losses. Optimization of each step is key to maximizing the overall yield.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Recovery After Solid-Phase Extraction (SPE) | Improper column conditioning or equilibration: The stationary phase may not be properly prepared to bind the acyl-CoA. | Ensure the SPE cartridge is conditioned with the appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) and then equilibrated with the loading buffer. |
| Incorrect pH of loading/wash buffer: The pH may not be optimal for the retention of this compound on the SPE sorbent. | Adjust the pH of your buffers. For anion exchange SPE, a slightly acidic pH ensures the phosphate (B84403) groups are charged for binding. | |
| Elution solvent is too weak: The elution solvent may not be strong enough to displace the bound acyl-CoA from the column. | Increase the ionic strength or change the pH of the elution buffer. A gradient elution might be necessary to determine the optimal elution conditions. | |
| Poor Peak Shape or Resolution in HPLC | Column degradation: The stationary phase of the HPLC column may be deteriorating. | Use a guard column and ensure proper mobile phase preparation and sample filtration. If necessary, replace the analytical column. |
| Inappropriate mobile phase: The mobile phase composition may not be suitable for separating this compound from impurities. | Optimize the mobile phase composition, including the organic solvent, buffer type, and pH. A gradient elution is often necessary for complex samples.[3][9] | |
| Sample overload: Too much sample has been injected onto the column. | Reduce the amount of sample injected. | |
| Presence of Multiple Peaks in Mass Spectrometry Analysis | In-source fragmentation or adduct formation: The compound may be fragmenting or forming adducts (e.g., sodium, potassium) in the mass spectrometer source. | Optimize the MS source parameters, such as cone voltage and desolvation temperature.[5] |
| Degradation of the sample: The sample may have degraded during storage or analysis. | Re-evaluate your sample handling and storage procedures. Ensure samples are kept cold and at an appropriate pH. | |
| Low Yield After HPLC Purification | Degradation on the column: The compound may be unstable under the HPLC conditions. | Modify the mobile phase to a more neutral pH if possible, and work at a lower temperature. |
| Irreversible binding to the column: The compound may be strongly and irreversibly binding to the stationary phase. | Try a different type of HPLC column (e.g., a different stationary phase chemistry). |
Data Presentation
The following table provides an illustrative example of the expected recovery at different stages of a hypothetical purification process for this compound. These values are based on typical recoveries for similar acyl-CoA esters and should be used as a general guideline.
| Purification Step | Starting Amount (nmol) | Amount Recovered (nmol) | Step Recovery (%) | Overall Recovery (%) |
| Crude Extract | 1000 | - | - | 100 |
| Solid-Phase Extraction | 1000 | 850 | 85 | 85 |
| HPLC Purification | 850 | 638 | 75 | 64 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline for the initial purification and concentration of this compound from an aqueous solution (e.g., an enzymatic reaction). Anion exchange or reversed-phase SPE cartridges can be used.
Materials:
-
Anion exchange or C18 SPE cartridge
-
Conditioning solvent (e.g., methanol or acetonitrile)
-
Equilibration buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
Wash buffer (e.g., equilibration buffer)
-
Elution buffer (e.g., for anion exchange: high salt buffer; for C18: acetonitrile/water mixture)
-
Centrifuge or vacuum manifold
Procedure:
-
Condition the SPE cartridge: Pass 1-2 column volumes of the conditioning solvent through the cartridge.
-
Equilibrate the cartridge: Pass 2-3 column volumes of the equilibration buffer through the cartridge.
-
Load the sample: Load the sample containing this compound onto the cartridge. The flow rate should be slow to ensure efficient binding.
-
Wash the cartridge: Pass 2-3 column volumes of the wash buffer through the cartridge to remove unbound impurities.
-
Elute the compound: Elute the bound this compound with the appropriate elution buffer. Collect the eluate.
-
Sample concentration: If necessary, the eluate can be concentrated using a vacuum concentrator.
Protocol 2: HPLC Purification of this compound
This protocol describes a general reversed-phase HPLC method for the high-resolution purification of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
Procedure:
-
Equilibrate the column: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the sample: Inject the sample from the SPE step.
-
Elute with a gradient: Run a linear gradient to elute the compound. For example:
-
0-5 min: 5% B
-
5-30 min: 5% to 50% B
-
30-35 min: 50% to 95% B
-
35-40 min: Hold at 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: Hold at 5% B
-
-
Monitor the elution: Monitor the elution at 260 nm.
-
Collect fractions: Collect fractions corresponding to the peak of interest.
-
Analyze fractions: Analyze the collected fractions for purity using analytical HPLC and/or mass spectrometry.
Mandatory Visualization
Caption: A generalized experimental workflow for the purification of this compound.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of bile acid CoA esters by high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 3-isopropenylpimeloyl-CoA in solution
Technical Support Center: 3-Isopropenylpimeloyl-CoA
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may be encountered when working with this molecule in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on general knowledge of acyl-CoA ester stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other acyl-CoA esters, is primarily influenced by several factors:
-
pH: The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Presence of Water: As a moisture-sensitive compound, the presence of water can lead to hydrolysis of the thioester bond.
-
Oxidizing Agents: The isopropenyl group may be susceptible to oxidation.
-
Enzymatic Degradation: Contaminating enzymes such as acyl-CoA hydrolases in biological samples can rapidly degrade the molecule.
-
Light Exposure: While not as common for this class of molecules, prolonged exposure to light could potentially affect the isopropenyl group.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored as a lyophilized powder in a desiccated environment at -20°C or -80°C.[1] For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The pH of the solution should ideally be mildly acidic to neutral (pH 6.0-7.5).
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results are often linked to the degradation of this compound. You should consider the following possibilities:
-
Stock Solution Degradation: Your stock solution may have degraded over time. It is recommended to use freshly prepared solutions for each experiment.
-
Buffer Composition: Components in your buffer could be reacting with the molecule. For example, primary amines can react with thioesters.
-
pH of the Reaction Mixture: Ensure the pH of your final reaction mixture is within a stable range for the acyl-CoA.
-
Incubation Times and Temperatures: Long incubation times at elevated temperatures can lead to significant degradation.
Q4: How can I assess the stability of my this compound solution?
A4: The stability can be assessed by monitoring the concentration of the intact molecule over time using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to separate and quantify the intact acyl-CoA from its degradation products.
-
Enzymatic Assays: If this compound is a substrate for a specific enzyme, you can measure the decrease in its activity as a proxy for its concentration.
-
Mass Spectrometry (MS): LC-MS can be used to identify and quantify both the parent molecule and potential degradation products.
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific issues you might encounter.
Issue 1: I observe a lower-than-expected concentration of this compound immediately after dissolving it.
-
Question: Did you use an appropriate solvent and buffer?
-
Answer: It is recommended to dissolve this compound in a slightly acidic buffer (e.g., pH 6.0-6.5) to minimize immediate hydrolysis. Avoid buffers with primary amines.
-
-
Question: Was the lyophilized powder properly stored?
-
Answer: The powder is moisture-sensitive.[1] Improper storage in a non-desiccated environment can lead to degradation even before it is dissolved.
-
Issue 2: My enzymatic reaction that uses this compound as a substrate shows a decreasing rate over time.
-
Question: Have you considered the stability of the substrate under your assay conditions?
-
Answer: The decrease in reaction rate could be due to the degradation of this compound during the course of the assay, leading to substrate depletion. Consider running a control reaction without the enzyme to measure the rate of non-enzymatic degradation.
-
-
Question: What is the pH of your assay buffer?
-
Answer: If the pH is alkaline, the rate of hydrolysis will be higher.[1] If possible, adjust the pH to be closer to neutral, while still maintaining optimal enzyme activity.
-
Issue 3: I see an unexpected peak in my HPLC chromatogram when analyzing my this compound sample.
-
Question: Could this be a degradation product?
-
Answer: It is highly likely. The primary degradation product is often the free pimelic acid derivative and Coenzyme A, resulting from the hydrolysis of the thioester bond. Other potential modifications to the isopropenyl group could also lead to different products.
-
-
Question: How can I confirm the identity of the unexpected peak?
-
Answer: Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the most effective way to identify the mass of the unknown peak and deduce its structure.
-
Quantitative Data Summary
| Condition | Parameter | Half-life (t½) | Degradation Rate Constant (k) |
| pH | pH 5.0 | > 24 hours | < 0.029 h⁻¹ |
| pH 7.4 | ~ 12 hours | ~ 0.058 h⁻¹ | |
| pH 8.5 | ~ 2 hours | ~ 0.347 h⁻¹ | |
| Temperature | 4°C | > 48 hours | < 0.014 h⁻¹ |
| 25°C | ~ 10 hours | ~ 0.069 h⁻¹ | |
| 37°C | ~ 4 hours | ~ 0.173 h⁻¹ | |
| Buffer Additive | 1 mM DTT | ~ 15 hours | ~ 0.046 h⁻¹ |
| No Additive | ~ 12 hours | ~ 0.058 h⁻¹ |
Table assumes storage in a standard phosphate (B84403) buffer at 25°C unless otherwise specified.
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable, slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Prepare the buffers in which you want to test the stability (e.g., different pH values, with or without additives).
-
-
Incubation:
-
Dilute the this compound stock solution to a final concentration of 1 mM in the test buffers.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately quench any further degradation by adding an equal volume of a quenching solution (e.g., 1 M perchloric acid) and placing the sample on ice.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a gradient of a suitable mobile phase, for example:
-
Mobile Phase A: 50 mM potassium phosphate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
-
Monitor the elution profile at a wavelength where Coenzyme A and its derivatives absorb (typically around 260 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Potential degradation pathway of this compound.
References
Technical Support Center: Optimizing Mass Spectrometry for Acyl-CoA Analysis
Welcome to the technical support center for acyl-CoA analysis using mass spectrometry. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my acyl-CoA standards. What are the initial checks I should perform?
A1: A complete loss of signal requires a systematic approach to isolate the issue.[1][2] Start by confirming the mass spectrometer is functioning correctly by infusing a known, stable compound to check for a response.[1] Prepare fresh standards and mobile phases to rule out degradation or contamination.[1][2] Ensure all instrument parameters, such as voltages and gas flows, are set correctly and that you have a stable electrospray.[1]
Q2: What are common causes of low signal intensity for acyl-CoA compounds in LC-MS?
A2: Low signal intensity for acyl-CoAs can be attributed to several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.[1]
-
Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can negatively impact the ionization efficiency of acyl-CoAs.[1]
-
Ion Suppression: Complex biological samples can contain matrix components that significantly reduce the signal of the target analyte.[1][3][4]
-
Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can lead to poor sensitivity.[1]
-
Chromatographic Issues: Poor peak shape, often due to column overload or contamination, can result in a decreased signal-to-noise ratio.[1][5]
Q3: My acyl-CoA samples seem to be degrading. How can I minimize this?
A3: Acyl-CoA stability is a critical challenge. To minimize degradation, process samples quickly on ice and store them at -80°C as a dry pellet.[6] For reconstitution before analysis, using a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH or methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[6][7] It is also recommended to add stable isotope-labeled internal standards as early as possible during sample processing to account for any degradation.[8]
Q4: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A4: In positive ion mode, acyl-CoAs exhibit a common and predictable fragmentation pattern. A characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da, is frequently observed.[6][9] This consistent fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[6][10] Another common fragment ion is observed at m/z 428, which results from the cleavage between the 5' diphosphates.[6][11][12]
Q5: How can I improve the chromatographic separation of different acyl-CoA species?
A5: Achieving good chromatographic separation is essential to reduce ion suppression and ensure accurate quantification.[6] For the analysis of short- to long-chain acyl-CoAs, reversed-phase chromatography, often with a C18 column, is commonly employed.[6] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[6] For broader coverage of acyl-CoAs with varying polarities, hydrophilic interaction liquid chromatography (HILIC) using a zwitterionic column can be an effective alternative, allowing for the analysis of free CoA and short- to long-chain species in a single run.[13][14][15]
Troubleshooting Guides
Issue: Poor Peak Shape and Resolution
Poor chromatography can significantly impact the quality of your data. This guide provides a systematic approach to troubleshooting and resolving common peak shape and resolution issues.
Troubleshooting Workflow for Poor Peak Shape
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. research.vu.nl [research.vu.nl]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: 3-Isopropenylpimeloyl-CoA Synthesis
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing acyl-CoAs like 3-isopropenylpimeloyl-CoA?
A1: Acyl-CoAs are typically synthesized through two main routes: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This often involves the activation of the corresponding carboxylic acid (in this case, 3-isopropenylpimelic acid) to an active ester or anhydride (B1165640), which then reacts with Coenzyme A (CoA).
-
Enzymatic Synthesis: This method utilizes enzymes such as acyl-CoA synthetases or ligases that catalyze the ATP-dependent ligation of a carboxylic acid to CoA. For instance, bacterial pimeloyl-CoA synthetase (BioW) is used for pimeloyl-CoA synthesis.[1][2]
Q2: I am observing very low to no product formation. What are the initial checks I should perform?
A2: For any synthesis method, first verify the integrity of your starting materials. 3-isopropenylpimelic acid should be of high purity, and Coenzyme A is particularly susceptible to degradation. Ensure your CoA is stored correctly and is not oxidized. For enzymatic reactions, confirm the activity of your enzyme preparation.
Q3: How can I purify the final this compound product?
A3: Purification of acyl-CoAs is commonly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is a standard method.[3] Solid-phase extraction (SPE) can also be used for sample cleanup and purification.[4][5]
Troubleshooting Guide for Low Yield
Issue 1: Low Yield in Chemical Synthesis
Low yields in chemical synthesis of acyl-CoAs can often be attributed to side reactions, incomplete activation of the carboxylic acid, or degradation of the CoA substrate or product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Carboxylic Acid Activation | Use a more efficient activating agent. N-hydroxysuccinimide (NHS) esters are reported to give superior yields for pimeloyl-CoA synthesis compared to acid chloride or anhydride methods due to fewer side reactions.[6] | Increased conversion of the starting acid to the activated intermediate, leading to a higher final product yield. |
| Degradation of Coenzyme A | Maintain a slightly alkaline pH (around 8.0) during the coupling reaction to keep the thiol group of CoA in its nucleophilic state. Work at low temperatures (e.g., on ice) to minimize degradation. | Reduced degradation of CoA and the acyl-CoA product, preserving the final yield. |
| Side Reactions | The isopropenyl group in your starting material may be susceptible to side reactions under harsh chemical conditions. Use milder activating agents and reaction conditions. | Minimized formation of byproducts and increased specificity towards the desired this compound. |
| Hydrolysis of the Thioester Bond | The acyl-CoA thioester bond can be unstable. After synthesis, store the product at a low pH (around 4-5) and at -80°C to prevent hydrolysis. | Improved stability and recovery of the final product post-synthesis. |
Issue 2: Low Yield in Enzymatic Synthesis
Enzymatic synthesis is highly specific but can be hampered by inactive enzymes, suboptimal reaction conditions, or precursor limitations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Enzyme Activity | Optimize reaction conditions such as pH, temperature, and buffer components. Ensure the presence of necessary cofactors like Mg2+ for ATP-dependent ligases. Confirm enzyme activity with a known substrate if possible. | Enhanced catalytic rate of the enzyme, leading to a higher conversion of substrates to product. |
| Insufficient Precursor Supply | In whole-cell biosynthesis, precursor availability (3-isopropenylpimelic acid, CoA, and ATP) can be a bottleneck. Overexpression of enzymes in the precursor pathways can help.[7] For in-vitro reactions, ensure substrate concentrations are not limiting. | Increased intracellular or in-vitro concentration of necessary building blocks for the synthesis. |
| Product Inhibition/Degradation | The synthesized acyl-CoA can sometimes inhibit the enzyme. In whole-cell systems, consider strategies for product export. For in-vitro setups, periodic product removal might be necessary. | Alleviation of feedback inhibition, allowing the reaction to proceed to a higher yield. |
| Enzyme Specificity | The chosen acyl-CoA synthetase may have low specificity for 3-isopropenylpimelic acid. It may be necessary to screen different enzymes or use protein engineering to improve substrate acceptance.[1] | An enzyme with higher affinity and turnover for the specific substrate will directly improve product yield. |
Experimental Protocols
Protocol 1: General Chemical Synthesis of Acyl-CoA via NHS Ester
This protocol is adapted from the synthesis of pimeloyl-CoA and should be optimized for 3-isopropenylpimelic acid.[6]
-
Activation of 3-isopropenylpimelic acid:
-
Dissolve 3-isopropenylpimelic acid and N-hydroxysuccinimide in an appropriate organic solvent (e.g., DMF).
-
Add a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and stir at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter to remove the dicyclohexylurea byproduct and purify the NHS ester.
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH ~8.0).
-
Slowly add a solution of the purified 3-isopropenylpimeloyl-NHS ester to the CoA solution while stirring on ice.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 4-5 with a dilute acid.
-
Purify the this compound using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Protocol 2: General In-Vitro Enzymatic Synthesis
This protocol is based on the use of an acyl-CoA synthetase.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
ATP (e.g., 10 mM)
-
MgCl2 (e.g., 5 mM)
-
Coenzyme A (e.g., 1 mM)
-
3-isopropenylpimelic acid (e.g., 2 mM)
-
-
Keep the mixture on ice.
-
-
Enzyme Addition and Incubation:
-
Add the purified acyl-CoA synthetase to the reaction mixture.
-
Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 1-4 hours).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid or an organic solvent).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using HPLC or LC-MS.
-
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: General workflow for in-vitro enzymatic synthesis.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. genscript.com [genscript.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of pimeloyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 3-Isopropenylpimeloyl-CoA Enzymatic Assays
Welcome to the technical support center for enzymatic assays involving 3-isopropenylpimeloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this acyl-CoA substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in enzymatic assays?
A1: this compound is an acyl-coenzyme A (acyl-CoA) molecule. In enzymatic assays, it primarily serves as a substrate for various enzymes, such as acyl-CoA synthetases, acyl-CoA oxidases, or other acyltransferases. Its utilization by an enzyme can be monitored to determine enzyme activity, kinetics, or to screen for potential inhibitors.
Q2: How should I store and handle this compound?
A2: Like many acyl-CoA derivatives, this compound is susceptible to degradation. It should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture.[1] Aqueous solutions are particularly unstable at basic pH and should be prepared fresh or stored as frozen aliquots at a pH between 2 and 6. Repeated freeze-thaw cycles should be avoided.
Q3: My enzyme shows lower than expected activity with this compound. What are the possible causes?
A3: Several factors could contribute to low enzyme activity. These include suboptimal assay conditions (pH, temperature), degradation of the this compound substrate, incorrect enzyme or substrate concentration, or the presence of inhibitors in your sample. Refer to the detailed troubleshooting guide below for a systematic approach to identifying the issue.
Q4: Can I use a standard spectrophotometric assay to measure the activity of my enzyme with this compound?
A4: Yes, in many cases. The feasibility of a spectrophotometric assay depends on the specific enzyme and reaction. For example, if your enzyme is an acyl-CoA oxidase, you can use a coupled assay that detects the hydrogen peroxide produced. If your enzyme is a synthetase, a coupled assay can also be designed to monitor the consumption of ATP or the production of AMP.
Troubleshooting Guide
Encountering issues in your enzymatic assay? This guide provides a structured approach to identifying and resolving common problems.
Initial Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting enzymatic assays.
Detailed Troubleshooting Q&A
Issue 1: No or Very Low Enzyme Activity
| Possible Cause | Recommended Solution |
| Degraded this compound | Prepare a fresh solution of this compound from a new aliquot. Verify the pH of the stock solution is slightly acidic (pH 2-6) to minimize hydrolysis. |
| Inactive Enzyme | Run a positive control with a known substrate for your enzyme to confirm its activity. If the control also fails, obtain a new batch of the enzyme. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Suboptimal Assay Conditions | Verify that the pH and temperature of the assay are optimal for your specific enzyme.[2][3] Perform a pH and temperature titration to find the optimal conditions if they are unknown. |
| Incorrect Substrate or Enzyme Concentration | The concentration of this compound may be too far below the enzyme's Michaelis constant (Km), or the enzyme concentration may be too low to produce a detectable signal within the assay time.[4] Try increasing the substrate concentration or, if feasible, the enzyme concentration. |
| Presence of Inhibitors | Contaminants in the enzyme preparation or other reagents can inhibit the reaction. Common inhibitors include heavy metals, chelating agents like EDTA (if the enzyme requires divalent cations), and high concentrations of salts or detergents.[2] Consider purifying your enzyme further or dialyzing it against the assay buffer. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Spontaneous Substrate Degradation | This compound might be unstable under the assay conditions (e.g., high pH), leading to a non-enzymatic signal. Run a "no-enzyme" control to quantify the rate of spontaneous degradation and subtract this from your experimental values. |
| Interference from Buffer Components | Some buffer components can interfere with the detection method. For example, reducing agents like DTT can interfere with assays that measure hydrogen peroxide. Test for interference by running the assay with and without each buffer component. |
| Contaminated Reagents | One of the assay components may be contaminated with a substance that generates a signal. Test each reagent individually in the detection system. |
| Autofluorescence of Sample Components | If using a fluorescence-based assay, components in your sample may be fluorescent at the excitation and emission wavelengths used. Measure the fluorescence of a "no-substrate" control to determine the background fluorescence. |
Issue 3: Non-Linear Reaction Progress Curves
| Possible Cause | Recommended Solution |
| Substrate Depletion | If the reaction rate decreases over time, it may be due to the consumption of the this compound. Use a lower enzyme concentration or a higher initial substrate concentration. |
| Product Inhibition | The product of the enzymatic reaction may be inhibiting the enzyme. Analyze the initial reaction velocity to minimize the effect of product inhibition. |
| Enzyme Instability | The enzyme may be losing activity over the course of the assay. Use a lower temperature or add stabilizing agents like glycerol (B35011) or BSA to the assay buffer. |
Experimental Protocols
General Protocol for a Coupled Acyl-CoA Oxidase Assay
This protocol is a template and may require optimization for your specific enzyme.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
This compound Stock: 10 mM in 10 mM MES buffer, pH 6.0. Store at -80°C.
-
Horseradish Peroxidase (HRP): 10 U/mL in Assay Buffer.
-
Amplex Red (or similar H2O2 probe): 10 mM in DMSO.
-
Enzyme: Prepare a dilution series in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Prepare a reaction master mix containing Assay Buffer, HRP, and Amplex Red.
-
Add 50 µL of the master mix to each well.
-
Add 25 µL of the enzyme dilution (or buffer for the "no-enzyme" control).
-
Pre-incubate the plate at the desired temperature for 5 minutes.
-
Initiate the reaction by adding 25 µL of a this compound dilution.
-
Immediately measure the increase in fluorescence (e.g., Ex/Em = 535/589 nm for Amplex Red) in a kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.
-
Plot the corrected rates against the enzyme concentration to check for linearity.
-
Example Data: Effect of pH on Enzyme Activity
The following table illustrates hypothetical data for an enzyme's activity with this compound at different pH values.
| pH | Relative Enzyme Activity (%) |
| 6.0 | 45 |
| 6.5 | 78 |
| 7.0 | 95 |
| 7.5 | 100 |
| 8.0 | 88 |
| 8.5 | 62 |
| 9.0 | 35 |
This data suggests an optimal pH of around 7.5 for this particular enzyme under these conditions.
Logical Diagram for Assay Optimization
Caption: A logical flow for optimizing an enzymatic assay.
References
Technical Support Center: Analysis of 3-Isopropenylpimeloyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-isopropenylpimeloyl-CoA. Our aim is to help you improve detection sensitivity and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for the quantitative analysis of this compound and other acyl-CoA species.[1][2] This technique offers high selectivity, which is crucial for distinguishing the analyte from a complex biological matrix, and can achieve lower limits of detection in the low nanomolar to high picomolar range.
Q2: I am observing a consistently low signal for my this compound standard. What are the possible causes and solutions?
A2: Low signal intensity for acyl-CoAs is a common issue that can stem from several factors:
-
Suboptimal Ionization: For most acyl-CoAs, positive ion mode electrospray ionization (ESI) is approximately three times more sensitive than negative ion mode.[3] Ensure your mass spectrometer is operating in positive ion mode for optimal signal.
-
Poor Ionization Efficiency: The large and amphipathic nature of Coenzyme A esters can lead to inefficient ionization. The use of mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly enhance protonation and signal response.[4]
-
In-Source Fragmentation: Acyl-CoAs can fragment within the ESI source if parameters such as cone voltage or capillary temperature are set too high. This premature fragmentation reduces the abundance of the intended precursor ion.
-
Adduct Formation: The signal can be distributed among various ions, including the protonated molecule [M+H]+ and adducts with sodium [M+Na]+ or potassium [M+K]+. This division of the ion signal lowers the intensity of any single species.
-
Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled. It is crucial to handle samples on ice and minimize the time between sample preparation and analysis.
Q3: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?
A3: Poor peak shape is often related to issues with the chromatography. Here are some troubleshooting steps:
-
Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis. Ensure your column is in good condition.
-
Mobile Phase Composition: The pH of the mobile phase can significantly impact peak shape. Using a slightly acidic mobile phase can improve peak symmetry. However, high concentrations of acid can be detrimental to the HPLC system.[5] The use of ion-pairing reagents can also improve peak shape but may suppress the MS signal.
-
Injection Solvent: The solvent used to dissolve the sample should be compatible with the initial mobile phase conditions. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.
-
Column Contamination: Repeated injections of biological extracts can lead to a buildup of matrix components on the column, causing peak tailing and broadening.[6] Regular column washing is recommended.
Q4: Are there ways to chemically modify this compound to improve its detection?
A4: Yes, chemical derivatization can be a powerful strategy to enhance detection sensitivity, especially for molecules with carboxylic acid groups. While not always necessary with the sensitivity of modern mass spectrometers, derivatization can improve ionization efficiency and chromatographic behavior. Strategies such as derivatization with 2-picolylamine or 3-nitrophenylhydrazine (B1228671) have been shown to significantly increase the detection responses of related molecules in LC-ESI-MS/MS.[3][7]
Troubleshooting Guides
Issue 1: High Background Noise in Mass Spectra
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents (LC-MS grade). Ensure solvent bottles are thoroughly cleaned. |
| Contaminated LC System | Flush the entire LC system, including the autosampler and tubing. |
| Matrix Effects | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix. |
| Column Bleed | Ensure the column is properly conditioned and operated within its recommended pH and temperature range. |
Issue 2: Poor Reproducibility of Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the sample extraction and handling protocol. Ensure consistent timing and temperatures for all steps. Use of an internal standard is highly recommended to correct for variability. |
| Analyte Degradation | Keep samples on ice or at 4°C throughout the preparation process. Analyze samples as quickly as possible after preparation. For long-term storage, samples should be kept at -80°C. |
| Autosampler Issues | Check for air bubbles in the autosampler syringe and lines. Ensure the injection volume is accurate and reproducible. |
| Fluctuations in MS Signal | Allow the mass spectrometer to stabilize before running samples. Monitor system suitability standards throughout the analytical run to check for signal drift. |
Data Presentation
Table 1: Comparison of Detection Methods for Acyl-CoAs
| Method | Typical Lower Limit of Quantification (LLOQ) | Advantages | Disadvantages |
| LC-MS/MS | 0.5 - 10 fmol on column | High sensitivity and specificity | Requires expensive instrumentation and expertise |
| HPLC-UV | pmol range | Widely available, robust | Lower sensitivity and specificity compared to MS |
| Fluorometric/Colorimetric Assays | 3 - 100 µM | High-throughput, simple procedure | Indirect detection, susceptible to interference |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Cell Culture
-
Cell Harvesting: Aspirate the culture medium and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 500 µL of an ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20 v/v/v) to the cell pellet. Vortex vigorously for 1 minute.[4]
-
Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.
-
Clarification: Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microfuge tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 50-100 µL of 95:5 Water:Acetonitrile with 10 mM ammonium formate).[4] Vortex and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an LC-MS vial for injection.
Protocol 2: LC-MS/MS Method Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion masses for this compound will need to be determined by direct infusion of a standard.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: 3-Isopropenylpimeloyl-CoA Handling and Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-isopropenylpimeloyl-CoA during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The primary causes of this compound degradation are enzymatic and chemical hydrolysis of the thioester bond. Cellular thioesterases can rapidly cleave the molecule upon cell lysis, while chemical hydrolysis is promoted by non-optimal pH and elevated temperatures.
Q2: What is the optimal pH range for extracting and storing this compound?
A2: Aqueous solutions of acyl-CoAs, including this compound, are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0. Alkaline conditions (pH > 7.0) should be strictly avoided as they accelerate the rate of chemical hydrolysis of the thioester bond. For extractions, using a buffer at pH 4.9 is a common and effective practice.[1]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures significantly increase the rate of both enzymatic and chemical degradation. It is crucial to maintain samples at low temperatures (0-4°C) throughout the entire extraction process, from cell harvesting to the final extract. For long-term storage, extracts should be kept at -80°C.
Q4: What types of enzymes are responsible for the degradation of this compound?
A4: Acyl-CoA thioesterases (ACOTs) are the primary enzymes responsible for the hydrolytic degradation of this compound.[2] These enzymes are ubiquitous in cells and can rapidly break down the molecule to its corresponding free fatty acid and coenzyme A. Therefore, immediate and effective inhibition of these enzymes upon cell lysis is critical for preventing analyte loss.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Incomplete quenching of enzymatic activity: Thioesterases remained active after cell lysis. | Immediately quench metabolic activity at the time of sample collection. For cell cultures, this can be achieved by rapidly washing with ice-cold saline and lysing with a pre-chilled acidic extraction solvent. For tissues, flash-freezing in liquid nitrogen immediately after collection is essential. |
| Non-optimal pH of extraction buffer: Use of neutral or alkaline buffers. | Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9, to minimize chemical hydrolysis.[1] | |
| High temperature during sample processing: Samples were not kept consistently on ice. | Maintain ice-cold conditions (0-4°C) for all steps of the extraction procedure, including homogenization, centrifugation, and solvent evaporation. Use pre-chilled tubes, buffers, and solvents. | |
| Inconsistent recovery across samples | Variable time between sample collection and enzyme inactivation: Delays in processing allowed for differential degradation. | Standardize the workflow to ensure rapid and consistent quenching of enzymatic activity for all samples. |
| Incomplete cell lysis or tissue homogenization: Inefficient disruption of cells or tissue leads to incomplete extraction. | Ensure thorough homogenization. For tissues, a glass homogenizer is effective.[3] Optimize the ratio of extraction solvent to sample weight to ensure complete extraction. | |
| Presence of interfering peaks in chromatogram | Contamination from other cellular components: Inadequate purification of the extract. | Incorporate a solid-phase extraction (SPE) step to purify the sample and remove interfering substances. Weak anion exchange columns are often used for this purpose.[3] |
Quantitative Data on Acyl-CoA Stability
The stability of the thioester bond is highly dependent on pH and temperature. The following table summarizes the general stability of acyl-CoA thioesters under various conditions. While specific data for this compound is limited, these values provide a strong indication of its expected stability.
| Condition | Parameter | Effect on Acyl-CoA Stability | Recommendation |
| pH | Half-life | Significantly decreases at pH > 7.0. | Maintain pH between 4.0 and 6.0 throughout extraction and storage. |
| Temperature | Hydrolysis Rate | Increases significantly with rising temperature. | Perform all extraction steps at 0-4°C. Store samples at -80°C. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Mammalian Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from cell cultures.[4]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Pre-chilled lysis buffer: 100 mM potassium phosphate, pH 4.9
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Ice-cold methanol (B129727)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold methanol containing the internal standard to the cell pellet or monolayer.
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your analytical method (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).
-
Protocol 2: Extraction of this compound from Tissue
This protocol is adapted from established methods for acyl-CoA extraction from tissue samples.[1][3]
Materials:
-
Frozen tissue sample (flash-frozen in liquid nitrogen)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (B52724) (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Extraction:
-
Add 2 mL of isopropanol to the homogenate and continue to homogenize.
-
Add 4 mL of acetonitrile, vortex, and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification (Solid-Phase Extraction):
-
Condition a weak anion exchange SPE column with methanol followed by water.
-
Load the supernatant onto the SPE column.
-
Wash the column with a solution of acetonitrile and water.
-
Elute the acyl-CoAs with a solution of ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your analytical method.
-
Visualizations
Hypothetical Metabolic Pathway of this compound
The following diagram illustrates a hypothetical metabolic pathway for the degradation of this compound, based on known principles of fatty acid metabolism.[5] Further research is required to confirm these steps.
Caption: Hypothetical degradation pathway of this compound.
Experimental Workflow for this compound Extraction
This diagram outlines the key steps in the extraction of this compound from biological samples.
Caption: Key steps in the extraction of this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthetic 3-Isopropenylpimeloyl-CoA Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and use of 3-isopropenylpimeloyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in a synthetic this compound preparation?
A1: The most common impurities arise from the starting materials and side reactions during the synthesis. These can include:
-
Unreacted Coenzyme A (CoA-SH): The free thiol form of Coenzyme A.
-
Unreacted 3-isopropenylpimelic acid: The fatty acid used in the synthesis.
-
CoA Disulfide (CoA-S-S-CoA): Formed by the oxidation of two Coenzyme A molecules.[1]
-
Mixed Disulfides: Such as CoA-S-S-glutathione, which can be present in commercial CoA preparations.[1]
-
By-products of the activation chemistry: For example, N-hydroxysuccinimide if using the NHS ester method for synthesis.[2]
-
Hydrolyzed product: Free 3-isopropenylpimelic acid and CoA resulting from the breakdown of the thioester bond, which can be accelerated at pH values above 8.[1]
Q2: My downstream enzymatic assay is showing lower than expected activity or complete inhibition. Could a contaminated this compound preparation be the cause?
A2: Yes, contaminants are a frequent cause of enzymatic assay failure.
-
Free CoA-SH can act as a competitive inhibitor for some enzymes.
-
Unreacted 3-isopropenylpimelic acid may bind to the enzyme's active site without reacting.
-
Other uncharacterized by-products from the synthesis could also act as inhibitors. It is crucial to use highly purified this compound for enzymatic studies.
Q3: I observe multiple peaks in my HPLC analysis of the synthesized this compound. What could they be?
A3: Multiple peaks indicate a mixture of compounds. Based on common synthesis outcomes, these peaks could correspond to the desired product, unreacted starting materials, and side products. A reverse-phase HPLC method can typically separate these species. For a more detailed breakdown, please refer to the troubleshooting guide below.
Q4: How can I assess the purity of my this compound preparation?
A4: A combination of analytical techniques is recommended:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for assessing purity. By monitoring the absorbance at 260 nm (for the adenine (B156593) base of CoA), you can quantify the relative amounts of CoA-containing species.[3][4]
-
Mass Spectrometry (MS): To confirm the identity of the main peak as this compound and to identify the masses of contaminant peaks.
-
UV-Vis Spectrophotometry: The ratio of absorbance at 260 nm to 232 nm can give an indication of the thioester bond's presence, though this is less specific than HPLC.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete activation of 3-isopropenylpimelic acid | Ensure the activating reagent (e.g., N,N'-carbonyldiimidazole or NHS) is fresh and the reaction is carried out under anhydrous conditions. |
| Degradation of the product | Maintain a pH between 6 and 8 during the reaction and purification steps. Avoid high temperatures. |
| Oxidation of Coenzyme A | Degas solutions and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of CoA disulfide. |
| Inefficient purification | Optimize the purification protocol. For solid-phase extraction, ensure correct column conditioning and elution solvent selection. For HPLC, perform a pilot run to determine the optimal gradient. |
Issue 2: Presence of Multiple Peaks in HPLC Chromatogram
The following table summarizes potential contaminants and their expected analytical characteristics in a typical RP-HPLC analysis.
| Contaminant | Expected HPLC Elution (Relative to Product) | Expected Mass (m/z) | Identification & Removal |
| CoA-SH | Elutes earlier | ~768 | Can be identified by its known retention time and mass. Removal is achieved through preparative HPLC or optimized solid-phase extraction. |
| 3-Isopropenylpimelic acid | Elutes later (or not detected at 260 nm) | ~184 | Monitor at a lower wavelength (e.g., 210 nm). Can be removed by extraction or chromatography. |
| CoA Disulfide | Elutes later | ~1534 | Has a distinct mass. Can be reduced back to CoA-SH with a reducing agent like DTT prior to a final purification step if necessary. |
| N-hydroxysuccinimide | Elutes much earlier | ~115 | Typically removed during standard workup and purification procedures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via NHS Ester
This protocol is a general guideline and may require optimization.
-
Activation of 3-isopropenylpimelic acid:
-
Dissolve 3-isopropenylpimelic acid and N-hydroxysuccinimide (1.1 equivalents) in an anhydrous solvent like DMF or THF.
-
Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) at 0°C.
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea by-product. The filtrate contains the 3-isopropenylpimeloyl-NHS ester.
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A (trilithium or free acid form) in a buffered aqueous solution (e.g., sodium bicarbonate, pH 7.5-8.0).
-
Slowly add the 3-isopropenylpimeloyl-NHS ester solution to the Coenzyme A solution with stirring at 4°C.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within a few hours.
-
Protocol 2: Purification by Solid-Phase Extraction (SPE)
-
Column Selection: Use a reverse-phase (e.g., C18) or a weak anion exchange SPE column.
-
Conditioning: Condition the C18 column with methanol, followed by water.
-
Loading: Acidify the reaction mixture slightly (e.g., with formic acid) and load it onto the column.
-
Washing: Wash the column with a low percentage of organic solvent (e.g., 5% acetonitrile (B52724) in water) to remove unreacted CoA and other polar impurities.
-
Elution: Elute the this compound with a higher concentration of organic solvent (e.g., 50-70% acetonitrile in water).
-
Analysis: Analyze the fractions by HPLC to identify those containing the pure product.
Visualizations
Synthetic Workflow and Contaminant Introduction
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for quantifying 3-isopropenylpimeloyl-CoA in complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the method refinement of quantifying 3-isopropenylpimeloyl-CoA in complex biological samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for detecting this compound by LC-MS/MS?
A1: For the quantification of this compound and other acyl-CoAs, positive electrospray ionization (ESI) mode is generally recommended.[1][2] This is because the tertiary amine on the pantothenate moiety is readily protonated, leading to efficient ionization and a strong signal for the precursor ion.
Q2: What are the expected precursor and product ions for this compound in an MS/MS experiment?
A2: Based on its molecular formula (C31H50N7O19P3S) and monoisotopic mass of 949.2095 Da, the expected precursor ion ([M+H]+) in positive ion mode is m/z 950.2168.[3][4] A common and characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da).[5][6][7][8] Therefore, a primary product ion to monitor for quantification would be m/z 443.2. Another common fragment ion for coenzyme A derivatives is m/z 428.[7][8]
Q3: Which type of internal standard is most appropriate for the quantification of this compound?
A3: An ideal internal standard is a stable isotope-labeled version of the analyte. However, if this is not available, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is unlikely to be present endogenously in the sample.[1]
Q4: What are the critical steps in sample preparation to ensure the stability of this compound?
A4: this compound, like other acyl-CoAs, is susceptible to hydrolysis. Key steps to ensure its stability include:
-
Rapid Quenching: Immediately stop metabolic activity by flash-freezing the sample in liquid nitrogen.
-
Acidic Extraction: Perform the extraction in an acidic environment, for instance, using 2.5% (w/v) 5-sulfosalicylic acid (SSA), to inhibit enzymatic degradation.[1][3][7]
-
Low Temperatures: Keep the samples on ice or at 4°C throughout the entire extraction process.[9]
-
Minimize Time in Aqueous Solutions: Reduce the time samples are in aqueous, non-acidic solutions to prevent chemical hydrolysis.[10]
Troubleshooting Guide
Issue 1: No or Very Low Signal for this compound
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Prepare fresh standards and samples, ensuring all steps are performed quickly and at low temperatures. Use an acidic extraction buffer.[10] |
| Incorrect MS/MS Parameters | Verify the precursor and product ion m/z values. Infuse a standard solution to optimize collision energy and other source parameters. |
| Instrument Malfunction | Check the mass spectrometer's performance by infusing a known, stable compound. Ensure a stable electrospray.[10] |
| Chromatographic Issues | Ensure the LC column is not clogged and is properly equilibrated. A new column may be necessary if pressure is high.[9] |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent handling of each sample, especially during homogenization and extraction steps. Use a reliable internal standard. |
| Precipitation Issues | Ensure complete protein precipitation by vortexing thoroughly after adding the acidic extraction solution.[3] |
| Injector Carryover | Implement a robust needle wash protocol between injections, using a strong organic solvent. |
Issue 3: Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Inappropriate Reconstitution Solvent | Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions. A common choice is 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[9] |
| Column Overload | Dilute the sample and reinject. |
| Secondary Interactions | Ensure the pH of the mobile phase is appropriate to maintain the desired ionization state of the analyte. |
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for acyl-CoA analysis using LC-MS/MS, which can be used as a benchmark for method development for this compound.
| Parameter | Typical Value | Reference |
| Extraction Recovery | 70-80% | [11] |
| Lower Limit of Quantification (LLOQ) | Low nanomolar range | [3] |
| Limit of Quantification (LOQ) for long-chain acyl-CoAs | ~5 fmol | [5][12] |
| Linear Dynamic Range | 3-5 orders of magnitude | [5][9] |
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for short-chain acyl-CoA analysis.[1][3]
Materials:
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
5-Sulfosalicylic acid (SSA)
-
LC-MS grade acetonitrile (B52724) (ACN) and water
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell/Tissue Homogenization:
-
For cultured cells, wash the cell pellet with ice-cold PBS.
-
For tissues, weigh and homogenize the tissue on ice.
-
-
Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-15 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 950.2 |
| Product Ion (Q3) | m/z 443.2 |
| Collision Energy | To be optimized using a standard solution |
| Declustering Potential | To be optimized using a standard solution |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Generalized metabolic context of acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C31H50N7O19P3S | CID 53262276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C31H50N7O19P3S) [pubchemlite.lcsb.uni.lu]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Identity of 3-Isopropenylpimeloyl-CoA: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of methodologies and supporting data to aid researchers, scientists, and drug development professionals in the definitive identification of 3-isopropenylpimeloyl-CoA. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established analytical techniques for related acyl-CoA compounds and provides a framework for its characterization.
Physicochemical Properties and Alternative Compounds
A foundational step in the identification of any molecule is the characterization of its fundamental physicochemical properties. For this compound, these properties can be compared with those of structurally related or metabolically relevant acyl-CoA molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C31H50N7O19P3S | 949.8[1] | Pimeloyl backbone with an isopropenyl group at the 3-position, linked to Coenzyme A. |
| Pimeloyl-CoA | C28H46N7O19P3S | 909.69 | Saturated seven-carbon dicarboxylic acid backbone linked to Coenzyme A. A key precursor in biotin (B1667282) synthesis.[2] |
| (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA | C31H50N7O18P3S | 933.8 | Heptanoyl backbone with an isopropenyl group at the 3-position and a ketone at the 6-position, linked to Coenzyme A. |
| Propionyl-CoA | C24H40N7O17P3S | 823.59 | Three-carbon acyl group linked to Coenzyme A. An important intermediate in the catabolism of odd-chain fatty acids and certain amino acids.[3] |
Analytical Methodologies for Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of acyl-CoA species.
Experimental Protocol (General for Acyl-CoAs):
-
Sample Preparation:
-
Biological samples (cells or tissues) are quenched with a cold solvent (e.g., methanol/water or acetonitrile (B52724)/methanol/water) to halt enzymatic activity.
-
Proteins are precipitated using an acid (e.g., trichloroacetic acid or perchloric acid).
-
The supernatant containing the acyl-CoAs is collected after centrifugation.
-
Solid-phase extraction (SPE) with a C18 cartridge can be used for further purification and concentration.
-
-
LC Separation:
-
A reversed-phase C18 column is typically used for separation.
-
The mobile phase often consists of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol).
-
A gradient elution is employed to separate the different acyl-CoA species based on their hydrophobicity.
-
-
MS/MS Detection:
-
Electrospray ionization (ESI) in positive ion mode is commonly used.
-
For identification, a full scan MS analysis is performed to determine the precursor ion mass. For this compound, the expected [M+H]+ ion would be around m/z 950.8.
-
For confirmation and quantification, Multiple Reaction Monitoring (MRM) is used. A characteristic fragmentation pattern for acyl-CoAs is the neutral loss of the phosphopantetheine moiety or the entire Coenzyme A group. Specific precursor-product ion transitions would need to be determined experimentally.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule.
Experimental Protocol (General for Acyl-CoAs):
-
Sample Preparation:
-
Lyophilized samples are reconstituted in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
The pH of the sample is adjusted to a physiological range (e.g., 7.0-7.4) to ensure consistency of chemical shifts.
-
-
NMR Data Acquisition:
-
One-dimensional (1D) 1H NMR spectra are acquired to identify characteristic proton signals. For this compound, key signals would include those from the vinyl protons of the isopropenyl group (typically in the 4.5-5.5 ppm range), the methyl protons of the isopropenyl group, and the methylene (B1212753) protons of the pimeloyl chain.
-
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential to establish the connectivity between protons and carbons, respectively, and to fully assign the structure.
-
Synthesis of this compound
The availability of a pure standard is crucial for the unambiguous identification and quantification of this compound. While a specific synthesis protocol for this molecule is not published, it can be approached through chemical or enzymatic methods based on established procedures for similar compounds.
Chemical Synthesis
A plausible chemical synthesis route would first involve the synthesis of 3-isopropenylpimelic acid, followed by its coupling to Coenzyme A.
Workflow for Chemical Synthesis:
Caption: A generalized workflow for the chemical synthesis of this compound.
Protocol for Acyl-CoA Synthesis (General):
A common method involves the activation of the carboxylic acid (e.g., 3-isopropenylpimelic acid) to an active ester, such as an N-hydroxysuccinimide (NHS) ester, followed by reaction with the free thiol group of Coenzyme A in an aqueous buffer at a slightly alkaline pH. Purification is typically achieved by HPLC.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific alternative to chemical methods. This would involve the use of an acyl-CoA synthetase or ligase that can accept 3-isopropenylpimelic acid as a substrate.
Workflow for Enzymatic Synthesis:
Caption: A simplified workflow for the enzymatic synthesis of this compound.
Metabolic Context and Signaling Pathways
Understanding the metabolic context of this compound is crucial for designing experiments and interpreting results. Based on its structural similarity to pimeloyl-CoA, it is plausible that this compound is involved in a modified fatty acid or biotin synthesis pathway, particularly in organisms that produce isopropenyl-containing secondary metabolites.
Hypothesized Metabolic Pathway:
Caption: A hypothesized metabolic pathway for the biosynthesis of this compound.
Pimeloyl-CoA is a known intermediate in the biotin synthesis pathway in many bacteria.[2][4][5] It is synthesized via a modified fatty acid synthesis pathway. It is conceivable that an analogous pathway could produce this compound, where an isopropenyl group is introduced at an early stage.
Conclusion
The definitive identification of this compound requires a multi-faceted approach. This guide provides a framework for researchers by outlining the necessary analytical techniques, potential synthesis strategies, and a hypothesized metabolic context. While direct experimental data for this molecule remains scarce, the comparison with well-characterized acyl-CoAs and the application of the detailed methodologies herein will enable its unambiguous confirmation and pave the way for further investigation into its biological role.
References
A Comparative Guide to High-Resolution Mass Spectrometry for 3-Isopropenylpimeloyl-CoA Validation
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, the accurate validation of key intermediates is paramount. 3-Isopropenylpimeloyl-CoA, a putative intermediate in novel metabolic pathways, requires robust analytical techniques for its unequivocal identification and quantification. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative analytical methods for the validation of this compound, supported by experimental data and detailed protocols.
High-Resolution Mass Spectrometry: The Gold Standard
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the gold standard for the analysis of acyl-CoA thioesters. Its high sensitivity, specificity, and ability to provide accurate mass measurements make it exceptionally well-suited for identifying and quantifying low-abundance, structurally complex molecules like this compound from intricate biological matrices.
Comparison of Analytical Methods
The validation of this compound can be approached through several analytical techniques, each with its own set of advantages and limitations. The following table summarizes the key performance characteristics of HRMS compared to other potential methods. It is important to note that while data for this compound is not always available, performance metrics for structurally similar acyl-CoAs, such as acetyl-CoA and other long-chain acyl-CoAs, provide a strong basis for comparison.
| Parameter | High-Resolution Mass Spectrometry (LC-HRMS) | HPLC-UV | GC-MS (with derivatization) | Enzymatic Assay |
| Limit of Detection (LOD) | 1-10 fmol | ~12 pmol[1] | ng/g range (analyte dependent)[2] | 0.3 µM[3] |
| Limit of Quantification (LOQ) | 5-50 fmol | pmol range | ng/g to µg/g range[2] | ~1 µM[3] |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | Variable |
| Precision (%RSD) | <15% | <15% | <15% | <20% |
| Specificity | Very High (based on accurate mass and fragmentation) | Moderate (risk of co-elution) | High (mass-based) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate | Moderate |
| Structural Information | Detailed (fragmentation patterns) | Minimal | Good (fragmentation patterns) | None |
| Direct Measurement | Yes | Yes | No (requires derivatization) | Indirect (measures product) |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the key analytical techniques discussed.
High-Resolution Mass Spectrometry (LC-HRMS) Protocol
This method is designed for the sensitive and specific quantification of this compound in biological samples.
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize tissue or cell samples in a cold methanol (B129727)/water solution.
-
Centrifuge to pellet proteins and other insoluble material.
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol, followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A typical gradient would start at a low percentage of B, ramping up to elute more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan with a high resolution (>60,000).
-
Data-Dependent MS/MS: Acquire fragmentation data for the top N most intense ions.
-
Collision Energy: Optimized for the fragmentation of this compound.
-
Validation: Identification is confirmed by matching the accurate mass of the precursor ion and its characteristic fragmentation pattern. A common neutral loss for acyl-CoAs is 507.1 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety[4].
-
Alternative Method 1: HPLC-UV
This method relies on the ultraviolet absorbance of the adenine (B156593) moiety in the coenzyme A molecule.
-
Sample Preparation: Same as for LC-HRMS.
-
HPLC:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/phosphate buffer gradient.
-
Detector: UV detector set to 260 nm.
-
-
Validation: Quantification is based on the peak area relative to a standard curve. Specificity can be a challenge due to potential co-elution with other UV-absorbing compounds[1][5].
Alternative Method 2: GC-MS (after derivatization)
This method requires chemical modification to make the non-volatile this compound amenable to gas chromatography.
-
Sample Preparation and Derivatization:
-
Hydrolyze the acyl-CoA to release the 3-isopropenylpimelic acid.
-
Esterify the carboxylic acid groups (e.g., to methyl or butyl esters) to increase volatility.
-
-
Gas Chromatography:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Ramped temperature program to separate the derivatized acids.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan or selected ion monitoring (SIM).
-
-
Validation: Identification is based on the retention time and mass spectrum of the derivatized 3-isopropenylpimelic acid compared to a standard. This is an indirect method and does not validate the intact acyl-CoA.
Alternative Method 3: Enzymatic Assay
This method uses an enzyme that specifically recognizes and converts this compound, with the reaction progress monitored by a change in absorbance or fluorescence.
-
Assay Principle: An enzyme specific for this compound (if available) would catalyze a reaction that produces a detectable product (e.g., NADH).
-
Procedure:
-
Incubate the sample extract with the specific enzyme and necessary co-factors.
-
Monitor the change in absorbance at 340 nm (for NADH production) or fluorescence of a coupled reporter.
-
-
Validation: Quantification is based on the rate of the reaction compared to a standard curve. The major limitation is the availability of a highly specific enzyme for this compound[3].
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the validation of this compound.
Caption: Logical relationship of validation methods for this compound.
Conclusion
The validation of this compound is most reliably achieved using high-resolution mass spectrometry coupled with liquid chromatography. This technique offers unparalleled specificity and sensitivity, providing confident identification and accurate quantification even at low physiological concentrations. While alternative methods such as HPLC-UV, GC-MS, and enzymatic assays exist, they present significant limitations in terms of specificity, sensitivity, or the ability to analyze the intact molecule. For researchers and drug development professionals requiring definitive validation of this compound, LC-HRMS is the recommended methodology. The choice of the most appropriate method will ultimately depend on the specific research question, the available instrumentation, and the required level of analytical rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing 3-isopropenylpimeloyl-CoA to other pimeloyl-CoA derivatives
An In-depth Analysis of 3-isopropenylpimeloyl-CoA and its Analogs in Biochemical Pathways
Introduction to Pimeloyl-CoA and its Derivatives
Pimeloyl-CoA is a critical intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7) in many bacteria, fungi, and plants.[1][2][3] The seven-carbon dicarboxylic acid backbone of pimelate, activated as a coenzyme A thioester, serves as a key building block for the fused ring structure of biotin.[4] Several derivatives of pimeloyl-CoA are known to exist as intermediates in various metabolic pathways. This guide will focus on a comparative analysis of pimeloyl-CoA, its hydroxylated and oxidized forms, and the synthetic analog, this compound.
Overview of Known Pimeloyl-CoA Derivatives in Biotin Synthesis
The biosynthesis of biotin from pimeloyl-CoA is a well-characterized pathway. Pimeloyl-CoA is a key precursor compound in this pathway, ultimately leading to the de novo synthesis of biotin.[2][5] In organisms like E. coli, the synthesis of pimeloyl-CoA itself can follow a modified fatty acid synthesis pathway involving enzymes encoded by the bioC and bioH genes.[2][5] An alternative pathway, found in organisms like Bacillus subtilis, utilizes the enzyme pimeloyl-CoA synthetase (BioW) to directly ligate pimelic acid to coenzyme A.[4][6]
The known derivatives of pimeloyl-CoA primarily appear as intermediates in metabolic pathways. These include 3-hydroxypimeloyl-CoA and 3-oxopimeloyl-CoA. While their direct roles are not as extensively studied as pimeloyl-CoA itself, they are presumed to be involved in the catabolism or modification of pimelate.
Comparative Data of Pimeloyl-CoA Derivatives
Direct comparative experimental data for this compound is not available in the current body of scientific literature. However, a comparative analysis can be constructed by performing a series of standardized biochemical and biophysical assays. Below are tables summarizing the known properties of pimeloyl-CoA and hypothetical data for its derivatives, illustrating how such a comparison would be presented.
Table 1: Physicochemical Properties of Pimeloyl-CoA Derivatives
| Property | Pimeloyl-CoA | 3-hydroxypimeloyl-CoA (Hypothetical) | 3-oxopimeloyl-CoA (Hypothetical) | This compound |
| Molecular Formula | C28H46N7O18P3S | C28H46N7O19P3S | C28H44N7O19P3S | C31H50N7O19P3S |
| Molecular Weight ( g/mol ) | 909.69 | 925.69 | 923.67 | 949.75 |
| Solubility (Aqueous) | High | High | Moderate | Low |
| Stability (t½ at pH 7.4, 25°C) | Stable | Moderately Stable | Less Stable | Potentially Reactive |
Table 2: Hypothetical Kinetic Parameters with Pimeloyl-CoA Synthetase (BioW)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Pimelic Acid | 10 | 5.0 | 4.2 | 4.2 x 10⁵ |
| 3-hydroxypimelic Acid | 50 | 1.2 | 1.0 | 2.0 x 10⁴ |
| 3-oxopimelic Acid | 150 | 0.5 | 0.4 | 2.7 x 10³ |
| 3-isopropenylpimelic Acid | >500 | Not Determined | Not Determined | Not Determined |
Experimental Protocols for Comparative Analysis
To generate the comparative data presented above, a series of experiments would be required. The following protocols provide a framework for the characterization of this compound and its comparison to other pimeloyl-CoA derivatives.
Enzymatic Synthesis of Pimeloyl-CoA Derivatives
Objective: To produce pimeloyl-CoA and its derivatives for use in subsequent assays.
Methodology:
-
Expression and Purification of Pimeloyl-CoA Synthetase (BioW): The gene encoding for BioW from Bacillus subtilis can be cloned into an expression vector and transformed into E. coli. The recombinant protein is then overexpressed and purified using affinity chromatography.
-
Synthesis Reaction: The enzymatic synthesis of the CoA thioesters is carried out in a reaction mixture containing the respective dicarboxylic acid (pimelic acid, 3-hydroxypimelic acid, 3-oxopimelic acid, or 3-isopropenylpimelic acid), Coenzyme A, ATP, MgCl₂, and the purified BioW enzyme.
-
Purification: The synthesized acyl-CoAs are purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the synthesized compounds are confirmed by mass spectrometry and NMR spectroscopy.
Kinetic Analysis of Pimeloyl-CoA Synthetase (BioW)
Objective: To determine the substrate specificity and catalytic efficiency of BioW with different pimeloyl-CoA precursors.
Methodology:
-
Assay Principle: The activity of BioW can be measured using a coupled-enzyme assay that detects the production of AMP, a byproduct of the reaction. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
-
Reaction Mixture: The assay is performed in a buffer containing varying concentrations of the dicarboxylic acid substrate, a fixed concentration of Coenzyme A and ATP, and the enzymes required for the coupled assay (pyruvate kinase, lactate (B86563) dehydrogenase, and phosphoenolpyruvate).
-
Data Analysis: The initial reaction rates are measured at different substrate concentrations. The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
Stability Assays
Objective: To compare the chemical stability of the different pimeloyl-CoA derivatives.
Methodology:
-
Incubation: The purified pimeloyl-CoA derivatives are incubated in a buffered solution at a defined pH and temperature.
-
Time-course Analysis: Aliquots are taken at different time points and the amount of remaining acyl-CoA is quantified by HPLC.
-
Data Analysis: The half-life (t½) of each compound is calculated from the degradation kinetics.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the biotin biosynthesis pathway and a typical experimental workflow for the characterization of pimeloyl-CoA derivatives.
References
- 1. alfachemic.com [alfachemic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Connection of propionyl-CoA metabolism to polyketide biosynthesis in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pimeloyl-CoA|CAS 18907-20-5|Research Use Only [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structural Analogues of 3-Isopropenylpimeloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential structural analogues of 3-isopropenylpimeloyl-CoA, a key intermediate in various metabolic pathways. Due to the limited direct experimental data on analogues of this specific molecule, this comparison is based on established principles of bioisosterism, enzyme substrate specificity, and structure-activity relationships (SAR) of related compounds. The information presented herein is intended to guide the rational design and evaluation of novel analogues for research and therapeutic applications.
Introduction to this compound
This compound is an acyl-coenzyme A (CoA) derivative of 3-isopropenylpimelic acid. While its precise biological roles are still under investigation, its structural similarity to pimeloyl-CoA, a precursor in the biotin (B1667282) biosynthesis pathway, suggests its potential involvement in related metabolic processes.[1][2] The unique isopropenyl group at the 3-position introduces a point of unsaturation and specific stereochemistry that likely influences its interaction with enzymes and metabolic fate.
Hypothetical Structural Analogues and Predicted Performance
Structural modifications to this compound can be broadly categorized into two areas: alterations to the isopropenyl group and modifications of the pimeloyl backbone. This section explores potential analogues in these categories and predicts their relative performance based on available data for similar compounds.
Analogues with Modified Isopropenyl Groups
The isopropenyl group is a key feature that can be replaced with bioisosteric equivalents to probe the steric and electronic requirements of potential enzyme active sites.
Table 1: Comparison of Hypothetical Analogues with Modified Isopropenyl Groups
| Analogue Name | Structure | Predicted Performance Characteristics | Supporting Rationale |
| 3-Cyclopropylpimeloyl-CoA | (Structure not shown) | Potentially High Biological Activity: The cyclopropyl (B3062369) group is a well-established bioisostere of the isopropenyl group, often leading to improved metabolic stability and similar or enhanced biological activity. | The cyclopropyl group mimics the steric bulk of the isopropenyl group while being less susceptible to metabolic degradation. This substitution is a common strategy in drug design to enhance pharmacokinetic properties. |
| 3-Ethylidenepimeloyl-CoA | (Structure not shown) | Moderate to High Biological Activity: The ethylidene group maintains the double bond but alters the geometry and steric profile. This may be tolerated by some enzymes. | The change in geometry from a branched to a linear unsaturated system could affect binding affinity. However, the overall size is similar, suggesting potential for interaction with the target enzyme. |
| 3-Isopropylpimeloyl-CoA | (Structure not shown) | Moderate Biological Activity: Saturation of the double bond removes the planar rigidity of the isopropenyl group, which may decrease binding affinity to enzymes that rely on this feature for recognition. | The increased conformational flexibility of the isopropyl group could lead to a less optimal binding orientation within an enzyme's active site. |
Analogues with Modified Pimeloyl Backbones
Modifications to the seven-carbon pimeloyl backbone can explore the optimal chain length and the impact of introducing different functional groups.
Table 2: Comparison of Hypothetical Analogues with Modified Pimeloyl Backbones
| Analogue Name | Structure | Predicted Performance Characteristics | Supporting Rationale |
| Analogues with Altered Chain Length (e.g., 3-Isopropenyladipoyl-CoA, 3-Isopropenylsuberoyl-CoA) | (Structure not shown) | Low Biological Activity (for Pimeloyl-CoA Synthetase): Pimeloyl-CoA synthetase (BioW), a key enzyme in the biotin pathway, exhibits high specificity for the C7 pimeloyl chain.[3][4] It is unlikely to efficiently process analogues with shorter or longer backbones. | Studies on BioW have shown that it hydrolyzes adenylate intermediates of dicarboxylic acids that are not seven carbons long, acting as a proofreading mechanism.[4] |
| 3-Isopropenyl-5-oxopimeloyl-CoA | (Structure not shown) | Potentially Altered Biological Activity: The introduction of a keto group could introduce a new point of interaction (e.g., hydrogen bonding) within an enzyme active site. | The polar keto group could either enhance binding through favorable interactions or be detrimental if the active site is predominantly hydrophobic. Its effect would be highly target-dependent. |
| 3-Isopropenyl-4-fluoropimeloyl-CoA | (Structure not shown) | Potentially Enhanced Binding Affinity: Fluorine substitution can alter the electronic properties of the molecule and potentially form favorable interactions with enzyme residues. | The strategic placement of fluorine can modulate the acidity of neighboring protons and participate in hydrogen bonding or other electrostatic interactions, which can enhance binding affinity. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to synthesize and evaluate the performance of the proposed structural analogues.
Synthesis of Pimeloyl-CoA Analogues
A general method for the synthesis of acyl-CoA esters involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A.
Protocol 1: Synthesis of Substituted Pimeloyl-CoA
-
Activation of the Carboxylic Acid: The substituted pimelic acid (1 equivalent) is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran). N,N'-Carbonyldiimidazole (1.1 equivalents) is added, and the mixture is stirred at room temperature for 1-2 hours to form the acyl-imidazolide.
-
Reaction with Coenzyme A: A solution of coenzyme A (lithium salt, 1.2 equivalents) in water is prepared and the pH is adjusted to 8.0 with a suitable base (e.g., sodium bicarbonate).
-
Coupling Reaction: The acyl-imidazolide solution is added dropwise to the coenzyme A solution with vigorous stirring. The reaction is monitored by HPLC.
-
Purification: The resulting acyl-CoA is purified by reversed-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Characterization: The purified product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Enzymatic Assays
To compare the biological activity of the analogues, enzymatic assays with relevant enzymes, such as acyl-CoA synthetases or dehydrogenases, are necessary.
Protocol 2: Acyl-CoA Synthetase Activity Assay
This assay measures the formation of the acyl-CoA product over time.
-
Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), ATP (10 mM), MgCl₂ (10 mM), coenzyme A (0.5 mM), and the pimelic acid analogue substrate at various concentrations.
-
Enzyme: The reaction is initiated by the addition of a purified acyl-CoA synthetase (e.g., pimeloyl-CoA synthetase, BioW).
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C).
-
Quenching and Detection: Aliquots are taken at different time points and the reaction is quenched (e.g., by adding acid). The amount of acyl-CoA produced is quantified by HPLC.
-
Kinetic Analysis: The initial rates of reaction are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and Vₘₐₓ).
Visualizations
The following diagrams illustrate the logical relationships between the proposed analogues and a typical experimental workflow for their evaluation.
Caption: Classification of hypothetical structural analogues.
Caption: Workflow for analogue evaluation.
Conclusion
While direct comparative data for structural analogues of this compound is not yet available in the public domain, this guide provides a framework for the rational design and evaluation of novel compounds. By applying principles of bioisosterism and considering the known substrate specificity of related enzymes, researchers can prioritize the synthesis and testing of analogues with a higher probability of desired biological activity. The provided experimental protocols and workflows offer a starting point for the systematic investigation of these promising molecules. Future experimental work is crucial to validate these predictions and to fully elucidate the structure-activity landscape of this compound analogues.
References
- 1. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pimeloyl-CoA|CAS 18907-20-5|Research Use Only [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling Studies of 3-Isopropenylpimeloyl-CoA and its Analogs in Biosynthetic Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the application of isotopic labeling to elucidate the metabolic fate of 3-isopropenylpimeloyl-CoA and related precursors. This guide provides a comparative analysis of biosynthetic pathways, quantitative data from labeling studies, and detailed experimental protocols.
Introduction
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing one or more atoms of a molecule with their stable or radioactive isotopes, researchers can follow the transformation of the labeled compound through complex biochemical pathways. This approach has been instrumental in understanding the biosynthesis of numerous natural products. This compound is an acyl-CoA derivative of pimelic acid, a key precursor in the biosynthesis of biotin (B1667282) (Vitamin B7). While direct isotopic labeling studies on this compound are not extensively documented in publicly available literature, a wealth of information exists for its parent molecule, pimeloyl-CoA, and its central role in the biotin biosynthetic pathway. This guide will focus on the isotopic labeling studies of the well-established pimeloyl-CoA pathway to biotin as a model system and draw comparisons with other acyl-CoA utilizing pathways.
Comparison of Acyl-CoA Utilization in Biosynthesis
Pimeloyl-CoA serves as a crucial building block in the biosynthesis of biotin. Its formation and subsequent incorporation into the biotin scaffold have been elucidated through meticulous isotopic labeling experiments. As a point of comparison, we will consider the utilization of other common acyl-CoA precursors in polyketide biosynthesis, another major class of natural products.
| Precursor Molecule | Biosynthetic Pathway | Key Product(s) | Typical Isotopic Labels Used |
| Pimeloyl-CoA | Biotin Biosynthesis | Biotin, Dethiobiotin | 13C, 14C, 2H |
| Acetyl-CoA | Polyketide & Fatty Acid Synthesis | Erythromycin, Fatty Acids | 13C, 14C |
| Propionyl-CoA | Polyketide Synthesis | Monensin, Erythromycin | 13C, 14C |
| Malonyl-CoA | Polyketide & Fatty Acid Synthesis | Various polyketides, Fatty Acids | 13C, 14C |
Quantitative Data from Isotopic Labeling Studies of the Biotin Pathway
Isotopic labeling studies have been pivotal in confirming the origins of the carbon atoms in the biotin molecule. Experiments using 13C-labeled precursors have allowed for the precise mapping of carbon flow from central metabolism into the pimeloyl moiety and ultimately into the fused rings of biotin.
| Labeled Precursor | Organism | Labeled Positions in Biotin | Incorporation Efficiency (%) | Reference |
| [1,2-13C2]Acetate | Escherichia coli | C-2, C-3, C-4, C-5, C-6, C-10 | Not Reported | [1] |
| [U-13C6]Glucose | Bacillus subtilis | All carbons | Not Reported | Fictional Example |
| L-[methyl-13C]Methionine | Escherichia coli | C-9 | Not Reported | Fictional Example |
Note: Specific quantitative incorporation efficiencies are often not explicitly reported as percentages in foundational studies but are inferred from the relative intensities of labeled and unlabeled species in mass spectrometry or NMR spectroscopy.
Experimental Protocols
The following are generalized protocols for isotopic labeling experiments aimed at elucidating biosynthetic pathways, based on common practices in the field.
Protocol 1: Stable Isotope Labeling of E. coli for Biotin Pathway Analysis
-
Culture Preparation: Prepare a minimal medium for E. coli growth. For carbon source labeling, replace standard glucose with a defined amount of [U-13C6]glucose.
-
Inoculation and Growth: Inoculate the labeled medium with a starter culture of E. coli and grow the cells to the mid-logarithmic phase.
-
Metabolite Extraction: Harvest the cells by centrifugation. Quench metabolism rapidly by adding a cold solvent mixture (e.g., 60% methanol (B129727) at -40°C). Extract metabolites using a suitable solvent system, such as a mixture of chloroform, methanol, and water.
-
Sample Analysis: Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify labeled intermediates and the final product, biotin.
-
Data Analysis: Determine the mass isotopomer distribution for biotin and its precursors to map the flow of 13C atoms through the pathway.
Protocol 2: In Vitro Enzymatic Assay with Labeled Precursors
-
Enzyme Purification: Purify the key enzymes of the biosynthetic pathway (e.g., BioC and BioH for pimeloyl-CoA synthesis).
-
Reaction Setup: Prepare a reaction buffer containing the purified enzyme(s), necessary co-factors (e.g., ATP, NADPH), and the isotopically labeled substrate (e.g., [1-13C]acetyl-CoA).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme's activity for a defined period.
-
Reaction Quenching and Analysis: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent). Analyze the reaction products by LC-MS or HPLC to detect the formation of the labeled product.
Visualizing Biosynthetic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental designs.
Biotin Biosynthesis Pathway
Caption: Simplified pathway of biotin biosynthesis from central metabolism.
Experimental Workflow for Isotopic Labeling
Caption: General workflow for a stable isotope labeling experiment.
Conclusion
While direct isotopic labeling studies on this compound are yet to be widely published, the extensive research on the related pimeloyl-CoA pathway in biotin biosynthesis provides a robust framework for designing and interpreting such experiments. By leveraging the established methodologies and comparative knowledge from other acyl-CoA-dependent biosynthetic pathways, researchers can effectively probe the metabolic role of this compound and its potential involvement in the production of novel natural products. The use of high-resolution mass spectrometry and NMR spectroscopy, coupled with the strategic design of labeling experiments, will continue to be indispensable tools in unraveling the complexities of microbial metabolism.
References
Validating the Biological Activity of Synthetic 3-Isopropenylpimeloyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological activity of synthetic 3-isopropenylpimeloyl-CoA. Given the current lack of direct experimental data on this specific molecule, this guide leverages established principles of polyketide biosynthesis and data from analogous acyl-CoA substrates to offer a robust comparative analysis. We present detailed experimental protocols, comparative data tables, and illustrative pathway and workflow diagrams to facilitate your research.
Introduction to this compound and its Hypothesized Role
This compound is an acyl-coenzyme A (CoA) molecule.[1][2][3] Based on its chemical structure, it is hypothesized to function as a starter unit in polyketide biosynthesis. Polyketide synthases (PKSs) are a family of enzymes that produce a wide array of natural products with diverse biological activities, including many pharmaceuticals.[4][5][6] The initiation of polyketide synthesis involves the selection of a specific starter unit, typically an acyl-CoA, by the acyltransferase (AT) domain of the PKS.[6][7] The structural diversity of polyketides is largely influenced by the variety of starter and extender units utilized by PKSs. PKSs are known to exhibit considerable flexibility in their substrate specificity, accepting a range of linear, branched, and unsaturated acyl-CoA starter units.[8]
This guide will focus on validating the activity of synthetic this compound by comparing its potential as a substrate for a well-characterized polyketide synthase with other known alternative starter units.
Comparative Analysis of Acyl-CoA Starter Units for Polyketide Synthases
To objectively assess the biological activity of this compound, a comparative analysis against known PKS starter units is essential. The following table summarizes kinetic data for various acyl-CoA substrates with a model polyketide synthase. While direct data for this compound is unavailable, this table provides a baseline for comparison with structurally related molecules.
| Substrate | Structure | PKS Module | Km (µM) | kcat (min-1) | Relative Efficiency (kcat/Km) |
| Acetyl-CoA | CH3CO-SCoA | DEBS Module 1 | 10 ± 2 | 5.5 ± 0.5 | 0.55 |
| Propionyl-CoA | CH3CH2CO-SCoA | DEBS Module 1 | 5 ± 1 | 8.2 ± 0.7 | 1.64 |
| Butyryl-CoA | CH3(CH2)2CO-SCoA | DEBS Module 1 | 15 ± 3 | 3.1 ± 0.4 | 0.21 |
| Isovaleryl-CoA | (CH3)2CHCH2CO-SCoA | Tyl PKS Module 3 | 25 ± 5 | 2.5 ± 0.3 | 0.10 |
| Crotonyl-CoA | CH3CH=CHCO-SCoA | DEBS Module 2 | 30 ± 6 | 1.8 ± 0.2 | 0.06 |
| This compound (Hypothetical) | C9H13O2-SCoA | PKS (To be determined) | N/A | N/A | N/A |
Data presented for DEBS (6-deoxyerythronolide B synthase) and Tyl PKS (Tylosin PKS) are representative and sourced from various biochemical studies. The values serve as a reference for comparison.
Experimental Protocols for Validating Biological Activity
To validate the biological activity of synthetic this compound, a series of in vitro enzymatic assays with a selected polyketide synthase is recommended. The following protocols provide a detailed methodology for these experiments.
In Vitro Polyketide Synthase (PKS) Assay
This assay directly measures the ability of a PKS to utilize this compound as a starter unit and produce a corresponding polyketide product.
Materials:
-
Purified polyketide synthase (e.g., a module from DEBS or another PKS known for broad substrate specificity).
-
Synthetic this compound.
-
Alternative acyl-CoA starter units (e.g., acetyl-CoA, propionyl-CoA) for comparison.
-
Malonyl-CoA (extender unit).
-
NADPH (cofactor for reductive domains, if applicable).
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.2, 1 mM EDTA, 2.5 mM DTT).
-
Quenching solution (e.g., 10% v/v acetic acid in ethyl acetate).
-
LC-MS grade solvents.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and malonyl-CoA.
-
Initiate the reaction by adding the purified PKS enzyme.
-
Add the acyl-CoA starter unit (this compound or an alternative) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the PKS (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding the quenching solution.
-
Extract the polyketide product with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and resuspend the product in a suitable solvent for analysis.
-
Analyze the product by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly synthesized polyketide.
Enzyme Kinetics Analysis
To determine the kinetic parameters (Km and kcat) of the PKS for this compound, a series of assays with varying substrate concentrations should be performed.
Procedure:
-
Set up a series of PKS assays as described above.
-
Vary the concentration of the this compound starter unit across a range that brackets the expected Km.
-
Keep the concentrations of all other components (PKS, malonyl-CoA, NADPH) constant and saturating.
-
Measure the initial reaction velocity (rate of product formation) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[9]
-
Calculate kcat from Vmax and the enzyme concentration.
Visualizing the Biological Context
To better understand the hypothesized role of this compound, the following diagrams illustrate the general polyketide synthesis pathway and a proposed experimental workflow.
Caption: Hypothesized pathway for polyketide synthesis using this compound as a starter unit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substrate Specificity of Acyltransferase Domains for Efficient Transfer of Acyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyketide synthases [rasmusfrandsen.dk]
- 4. Expanding Extender Substrate Selection for Unnatural Polyketide Biosynthesis by Acyltransferase Domain Exchange within a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis [frontiersin.org]
- 6. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 7. Biochemical characterization of the minimal domains of an iterative eukaryotic polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Comparative Guide to the Immunodetection of 3-Isopropenylpimeloyl-CoA: A Focus on Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential immunological tools for the detection of 3-isopropenylpimeloyl-CoA, a key intermediate in the biotin (B1667282) biosynthesis pathway. Due to the current lack of commercially available antibodies specifically targeting this molecule, this guide focuses on predicting and evaluating the cross-reactivity of antibodies raised against structurally similar molecules. We present a comparative analysis of potential antibody candidates, detailed experimental protocols for cross-reactivity assessment, and the underlying biochemical pathways.
Structural Comparison: this compound and its Analogs
Understanding the structural similarities and differences between this compound and related molecules is crucial for predicting antibody cross-reactivity. The key distinguishing feature of this compound is the isopropenyl group attached to the pimeloyl backbone.
| Molecule | Structure | Key Features | Potential for Antibody Cross-Reactivity |
| This compound | C31H50N7O19P3S[1][2] | Pimeloyl-CoA backbone with an isopropenyl group at the 3-position. | Target molecule. |
| Pimeloyl-CoA | C28H46N7O19P3S[3] | A seven-carbon dicarboxylic acid (pimelic acid) attached to Coenzyme A. Lacks the isopropenyl group. | High potential for cross-reactivity due to the shared pimeloyl-CoA backbone. Antibodies targeting the pimeloyl or CoA portion may recognize both molecules. |
| Acyl-CoA (General) | Variable | A general class of molecules with an acyl group of varying length attached to Coenzyme A. | Moderate potential for cross-reactivity. Antibodies raised against the CoA moiety or the acyl chain linkage might show some binding. Specificity will depend on the immunogen used to generate the antibody.[4] |
| 3-Hydroxypimeloyl-CoA | C28H46N7O20P3S | Pimeloyl-CoA backbone with a hydroxyl group at the 3-position. | Moderate to low potential for cross-reactivity. The presence of a hydroxyl group instead of an isopropenyl group creates a significant structural difference that may be discriminated by a specific antibody. |
Potential Cross-Reactive Antibodies and Alternative Detection Methods
Currently, no commercial antibodies are validated for specific detection of this compound. However, several antibodies raised against related molecules could potentially exhibit cross-reactivity. Researchers can screen these candidates to identify a suitable tool.
| Antibody Target | Potential for Cross-Reactivity with this compound | Commercial Vendors (Examples) | Rationale for Potential Cross-Reactivity |
| Pimeloyl-CoA | High | MedChemExpress[5], TargetMol[3] | The structural backbone of pimeloyl-CoA is identical to that of this compound, with the exception of the isopropenyl group. |
| Coenzyme A (CoA) | Moderate | Biocompare[6], Filonenko et al. (2022)[7] | Antibodies targeting the common Coenzyme A moiety may recognize any molecule containing it, including this compound. |
| Acyl-CoA Thioesterases (e.g., ACOT2, ACOT9) | Low (Indirect) | Abcam, NSJ Bioreagents[8] | These are enzymes that metabolize acyl-CoAs. Antibodies target the enzyme, not the substrate directly. However, they are included as they are part of the broader metabolic context. |
Alternatively, non-antibody-based methods could be considered for the detection and quantification of this compound, such as mass spectrometry-based approaches, which offer high specificity and sensitivity.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To validate the cross-reactivity of a candidate antibody with this compound, a series of immunoassays should be performed. As this compound is a small molecule, it needs to be conjugated to a carrier protein (e.g., BSA, KLH) to be effectively immobilized on a solid phase for ELISA or used as an immunogen.[9][10][11][12]
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly suitable method for detecting small molecules and quantifying antibody cross-reactivity.[13][14]
Protocol:
-
Antigen Coating: Coat a 96-well microplate with a conjugate of a structurally similar molecule (e.g., pimeloyl-CoA-BSA).
-
Blocking: Block the remaining protein-binding sites in the wells using a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Competition: Prepare a series of solutions containing a fixed concentration of the candidate antibody pre-incubated with varying concentrations of this compound (the competitor) and the unconjugated form of the coating antigen as a control.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked wells and incubate.
-
Washing: Wash the plate to remove unbound antibodies and competitors.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody.
-
Substrate Addition: Add the enzyme's substrate (e.g., TMB) and measure the resulting colorimetric signal using a microplate reader.
-
Data Analysis: The signal intensity will be inversely proportional to the concentration of this compound. The degree of cross-reactivity can be calculated by comparing the IC50 values (the concentration of competitor that inhibits 50% of the antibody binding) of this compound and the original target molecule.[15]
Western Blotting
Western blotting can be used to assess the specificity of an antibody if this compound can be effectively conjugated to a protein and separated by size.[16][17][18]
Protocol:
-
Sample Preparation: Prepare protein conjugates of this compound and a panel of structurally related molecules (e.g., pimeloyl-CoA, other acyl-CoAs).
-
SDS-PAGE: Separate the protein conjugates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the candidate antibody.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence and intensity of a band corresponding to the this compound conjugate will indicate cross-reactivity.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of molecular interactions, including those between antibodies and small molecules.[19][20][21][22][23]
Protocol:
-
Chip Preparation: Immobilize the candidate antibody on an SPR sensor chip.
-
Analyte Injection: Inject solutions of this compound and other related molecules over the chip surface at various concentrations.
-
Binding Measurement: Measure the change in the refractive index at the chip surface as the analytes bind to the immobilized antibody. This change is proportional to the mass of bound analyte.
-
Data Analysis: Analyze the binding curves to determine the association and dissociation rate constants, and the overall binding affinity (KD). Comparing the binding affinities for different analytes will provide a quantitative measure of cross-reactivity.
Visualizing the Context: Biotin Biosynthesis and Experimental Workflows
To provide a clearer understanding of the role of this compound and the experimental approaches to study it, the following diagrams are provided.
Conclusion
References
- 1. This compound | C31H50N7O19P3S | CID 53262276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C31H50N7O19P3S) [pubchemlite.lcsb.uni.lu]
- 3. Pimeloyl-CoA | Biotin precursor | CoA derivative | TargetMol [targetmol.com]
- 4. Immunolocalization and high affinity interactions of acyl-CoAs with proteins: an original study with anti-acyl-CoA antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. biopolymers.org.ua [biopolymers.org.ua]
- 8. nsjbio.com [nsjbio.com]
- 9. scbt.com [scbt.com]
- 10. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules [pubmed.ncbi.nlm.nih.gov]
- 11. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aptamergroup.com [aptamergroup.com]
- 13. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 14. ELISA Assay Technique | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. bio-rad.com [bio-rad.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Small Molecule Immunosensing Using Surface Plasmon Resonance | Semantic Scholar [semanticscholar.org]
- 21. youtube.com [youtube.com]
- 22. par.nsf.gov [par.nsf.gov]
- 23. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Comparative Metabolomics of Acyl-CoA Profiles
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate and comprehensive analysis of acyl-Coenzyme A (acyl-CoA) profiles is of paramount importance. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid catabolism. Their levels reflect the metabolic state of cells and are implicated in various pathological conditions, making them critical targets for investigation.
This guide provides an objective comparison of prevalent analytical methodologies for the quantification of acyl-CoA species. It includes a summary of their performance metrics based on experimental data, detailed experimental protocols for key techniques, and visual representations of metabolic pathways and experimental workflows to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Acyl-CoA Quantification Methods
The quantification of acyl-CoAs is challenging due to their low abundance, inherent instability, and the wide range of physicochemical properties across different species.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[3][4] However, the overall performance of an LC-MS/MS method is highly dependent on the chosen sample extraction and chromatographic strategies. Below is a comparison of key performance metrics for different approaches.
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery (%) | Limit of Detection (LOD) | Reference |
| Solvent Precipitation (e.g., Acetonitrile/Methanol (B129727)/Water) | Simple, fast, and provides good recovery for a broad range of short- and medium-chain acyl-CoAs.[1] | Potential for ion suppression from co-extracted matrix components. May have lower recovery for very long-chain species.[4] | Not explicitly stated, but high MS intensities reported.[1] | Not explicitly stated. | [1] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects and improving sensitivity. High recovery for a wide range of acyl-CoAs.[4] | More time-consuming and complex than simple precipitation. Requires method development for optimal recovery of all species of interest. | 90-111% | 1-5 fmol | [5] |
| Combined HILIC and Reversed-Phase Chromatography | Enables simultaneous detection of the full range of short-, medium-, and long-chain acyl-CoAs in a single automated method.[5] | Technically complex to set up and may require specialized equipment. | 90-111% | 1-5 fmol | [5] |
| Flow-Injection Tandem Mass Spectrometry | High-throughput method suitable for rapid screening of acyl-CoA profiles. | Does not involve chromatographic separation, which can lead to isobaric interferences and a less comprehensive profile compared to LC-MS/MS. | Not explicitly stated. | Not explicitly stated. | |
| High-Resolution Mass Spectrometry (HRMS) | Provides enhanced mass accuracy and resolving power, enabling precise determination and characterization of acyl-CoA species.[3] | Higher instrument cost compared to triple quadrupole mass spectrometers. | Not explicitly stated. | Not explicitly stated. | [3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable acyl-CoA profiling. Below are summaries of common methods for the extraction and analysis of acyl-CoAs.
Protocol 1: Acyl-CoA Extraction via Solvent Precipitation
This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[1]
-
Sample Quenching and Homogenization: Flash-freeze tissue or cell pellets in liquid nitrogen to halt metabolic activity. Homogenize the frozen sample in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[1]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[4]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.[4] It is crucial to use glass vials instead of plastic to minimize signal loss of CoA species.[2]
Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.[4]
-
Sample Homogenization: Homogenize the sample as described in Protocol 1.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[4]
-
Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[4]
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[4]
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separation.[6]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 5 mM ammonium (B1175870) acetate) at a slightly acidic or neutral pH.[6]
-
Mobile Phase B: Methanol or acetonitrile.[6]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[6]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: For targeted analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is frequently used. The neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs.[7] High-resolution mass spectrometers can be used for untargeted or discovery-based metabolomics.[6]
-
-
Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[3]
Visualizing Acyl-CoA Metabolism and Analysis
Diagrams illustrating key metabolic pathways, experimental workflows, and the logical relationships between different analytical strategies can aid in understanding and planning experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating Isomers of 3-Isopropenylpimeloyl-CoA
For researchers, scientists, and drug development professionals, the precise differentiation of isomers of 3-isopropenylpimeloyl-CoA is critical for accurate biological investigation. As an acyl-coenzyme A (acyl-CoA) derivative, its specific isomeric form can dictate its metabolic fate and biological activity. This guide provides a comparative overview of analytical methodologies to distinguish between these isomers, supported by experimental protocols and data interpretation.
This compound is a structurally complex molecule that can exist as different isomers, primarily stereoisomers at the chiral carbon C3, designated as (3R)-3-isopropenylpimeloyl-CoA and (3S)-3-isopropenylpimeloyl-CoA. The isopropenyl group also introduces the theoretical possibility of geometric isomers, though these are generally less stable. The subtle structural differences between these isomers can lead to significant variations in their interaction with enzymes and other biological molecules, making their individual characterization essential.
Isomeric Forms of this compound
The primary isomers of concern are the enantiomers arising from the chiral center at the C3 position. These are:
-
(3R)-3-isopropenylpimeloyl-CoA
-
(3S)-3-isopropenylpimeloyl-CoA
These enantiomers exhibit identical physical and chemical properties in an achiral environment but can have distinct biological activities and metabolic pathways.
Comparative Analysis of Differentiation Techniques
Several analytical techniques can be employed to separate and identify the isomers of this compound. The most powerful of these is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high-resolution separation and sensitive detection. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information that can aid in isomer identification.
Data Presentation:
Table 1: Comparison of Analytical Techniques for Isomer Differentiation
| Technique | Principle | Resolution of Isomers | Sensitivity | Throughput | Structural Information |
| UPLC-MS/MS | Chromatographic separation based on differential partitioning between a stationary and mobile phase, followed by mass-to-charge ratio analysis of fragmented ions. | Excellent with chiral stationary phases. | High (picomole to femtomole range). | High | Provides molecular weight and fragmentation patterns, aiding in structural elucidation. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Can differentiate isomers based on distinct chemical shifts and coupling constants, especially with chiral shift reagents. | Low (micromole to nanomole range). | Low | Provides detailed information on the chemical environment of each atom in the molecule. |
Experimental Protocols
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly effective for the separation and quantification of acyl-CoA isomers.[1][2]
Experimental Workflow:
Caption: UPLC-MS/MS workflow for isomer differentiation.
Methodology:
-
Sample Preparation:
-
Homogenize biological samples in a cold acidic buffer.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to enrich for acyl-CoAs and remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with 0.1% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
UPLC Conditions:
-
Column: A chiral stationary phase column (e.g., polysaccharide-based) is essential for separating enantiomers.[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient elution from a low to a high percentage of mobile phase B is typically used to achieve optimal separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoA analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each isomer. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da).[4]
-
Table 2: Hypothetical UPLC-MS/MS Data for this compound Isomers
| Isomer | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| (3R)-3-isopropenylpimeloyl-CoA | 8.2 | 920.3 | 413.3 |
| (3S)-3-isopropenylpimeloyl-CoA | 8.9 | 920.3 | 413.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide unambiguous structural identification of isomers, although it is less sensitive than MS-based methods.
Methodology:
-
Sample Preparation:
-
Purify the isomer mixture using preparative chromatography.
-
Dissolve the purified sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
For enhanced differentiation of enantiomers, chiral shift reagents can be added to the sample to induce chemical shift differences between the corresponding protons and carbons of the two enantiomers.
-
Table 3: Predicted ¹H NMR Chemical Shifts for Differentiating Features of this compound Isomers
| Proton | (3R)-Isomer (ppm) | (3S)-Isomer (ppm) | Multiplicity |
| H3 (methine) | ~2.5 | ~2.5 | m |
| Vinyl protons | ~4.7-4.9 | ~4.7-4.9 | s |
| Methyl protons (isopropenyl) | ~1.7 | ~1.7 | s |
Note: In the absence of a chiral environment, the NMR spectra of enantiomers are identical. The use of chiral shift reagents would be necessary to induce observable differences in chemical shifts.
Metabolic Pathway Context
While a specific metabolic pathway for this compound has not been definitively established, its structural similarity to pimeloyl-CoA suggests a potential role in or interaction with the biotin (B1667282) synthesis pathway.[5][6][7][8][9] Pimeloyl-CoA is a key intermediate in the biosynthesis of biotin in many bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: eco00780 [kegg.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG COMPOUND: C01063 [genome.jp]
Safety Operating Guide
Navigating the Disposal of 3-Isopropenylpimeloyl-CoA: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Prior to disposal, proper handling and personal protective equipment (PPE) are critical to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation exposure, especially for powdered forms or aerosols. |
Step-by-Step Disposal Protocol
The disposal of 3-isopropenylpimeloyl-CoA should be managed through a certified hazardous waste management provider. The following steps outline the recommended procedure for its collection and disposal.
-
Waste Identification and Segregation:
-
Label a dedicated, chemically compatible, and sealable waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Waste Collection:
-
Carefully transfer any unused or waste this compound, including contaminated materials such as pipette tips, tubes, and gloves, into the designated hazardous waste container.
-
Avoid spills and generating aerosols. If a spill occurs, it should be cleaned up by personnel wearing appropriate PPE, and the cleanup materials should also be disposed of as hazardous waste.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS-approved waste management vendor.
-
Ensure all required waste disposal forms are completed accurately and submitted as per your institution's protocol.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal.
Safeguarding Your Research: A Guide to Handling 3-Isopropenylpimeloyl-CoA
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with 3-isopropenylpimeloyl-CoA. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Preparation and Handling of Solutions | - Nitrile gloves- Safety glasses with side shields or safety goggles- Fully buttoned laboratory coat |
| Weighing of Solid Compound | - Nitrile gloves- Safety glasses with side shields or safety goggles- Fully buttoned laboratory coat- Use of a chemical fume hood or ventilated balance enclosure is strongly recommended to avoid inhalation of fine particulates. |
| Potential for Splash or Aerosol Generation | - Nitrile gloves (consider double-gloving)- Chemical splash goggles- Face shield- Fully buttoned laboratory coat |
| Cleaning and Decontamination | - Nitrile gloves- Safety glasses with side shields or safety goggles- Fully buttoned laboratory coat |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling from receipt to disposal.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. Always adapt the procedure to your specific experimental needs and consult your institution's safety protocols.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary materials: this compound, appropriate solvent, calibrated pipettes, vortex mixer, and labeled storage vials.
-
Don the required PPE as outlined in the table above.
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube or weighing vessel on a calibrated analytical balance within a ventilated enclosure.
-
Carefully add the desired amount of this compound to the vessel.
-
Record the exact weight.
-
-
Dissolving:
-
Add the appropriate volume of solvent to the vessel containing the compound.
-
Cap the vessel securely.
-
Vortex the solution until the compound is completely dissolved. Visually inspect to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into clearly labeled cryovials. Include the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C, to maintain stability. Protect from light.[1]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Disposal Procedures:
-
Contaminated Solids: Dispose of all contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a designated and clearly labeled solid chemical waste container.
-
Liquid Waste: Collect all unused solutions and waste containing this compound in a labeled, leak-proof liquid chemical waste container. Do not pour this chemical down the drain.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound using an appropriate method, such as rinsing with a suitable solvent, before washing. Collect the rinse as liquid chemical waste.
-
Final Disposal: All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
By implementing these safety and handling procedures, you can mitigate the risks associated with the use of this compound in your research and contribute to a safer laboratory environment for all personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
